Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Description
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Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNIIRSSQRNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406127 | |
| Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60395-85-9 | |
| Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Foreword: The Strategic Importance of β-Ketoesters in Modern Drug Discovery
This compound belongs to the β-ketoester class of organic compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The inherent reactivity of the dual carbonyl groups, flanking a central methylene, provides a versatile scaffold for constructing complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the synthesis and detailed characterization of this specific β-ketoester, emphasizing the underlying chemical principles and robust analytical validation required in a research and development setting.
The presence of a bromophenyl group particularly enhances the compound's utility as a synthetic building block, allowing for further functionalization through various cross-coupling reactions.[1] Its applications span from the development of novel anticancer and anti-inflammatory agents to the creation of advanced materials and agrochemicals.[1][2] Understanding the nuances of its synthesis and the rigorous methods for its characterization is therefore paramount for any scientist working in these fields.
Part 1: Synthesis via Crossed Claisen Condensation
The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[3] In this specific case, we utilize methyl acetate and methyl 4-bromobenzoate as the starting materials.
Mechanistic Rationale and Reagent Selection
The Claisen condensation proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[4][5] A key requirement for a successful classical Claisen condensation is that the ester forming the enolate must possess at least two α-hydrogens.[3][6]
In this crossed Claisen condensation, methyl acetate serves as the enolizable component, while methyl 4-bromobenzoate acts as the electrophilic partner. The choice of sodium methoxide as the base is critical; it is sufficiently strong to deprotonate the α-carbon of methyl acetate, initiating the reaction. Furthermore, using a base with an alkoxide that matches the ester's alkoxy group (methoxide for a methyl ester) prevents transesterification, a potential side reaction that would lead to a mixture of products.[5] The reaction is driven to completion by the final deprotonation of the newly formed β-ketoester, which is more acidic than the starting ester.[6]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a reliable method for the synthesis of this compound.
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Physical Properties
The physical properties of the synthesized compound should be consistent with reported values.
| Property | Observed Value | Reference Value |
| Molecular Formula | C₁₁H₉BrO₄ | C₁₁H₉BrO₄[1] |
| Molecular Weight | 285.09 g/mol | 285.09 g/mol |
| Appearance | White to off-white solid | - |
| Melting Point | 102-108 °C | 102-108 °C |
| Purity (HPLC) | ≥ 98% | ≥ 98%[1] |
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic protons of the 4-bromophenyl group typically appear as two doublets in the range of δ 7.5-7.8 ppm. The methylene protons adjacent to the two carbonyl groups are expected to appear as a singlet around δ 4.0-4.5 ppm. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl ester carbon. The two carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically between δ 185-200 ppm. The aromatic carbons will appear in the range of δ 125-135 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon and the methyl ester carbon will appear further upfield.
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1740 | Strong, sharp absorption |
| C=O (Ketone) | ~1685 | Strong, sharp absorption |
| C-O (Ester) | ~1250 | Strong absorption |
| C-Br | ~600-800 | Moderate to strong absorption |
| Aromatic C-H | ~3000-3100 | Weak to medium absorption |
| Aliphatic C-H | ~2850-3000 | Weak to medium absorption |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Conclusion: A Versatile Intermediate for Future Discovery
This guide has provided a detailed protocol for the synthesis of this compound via a crossed Claisen condensation, along with a comprehensive strategy for its characterization. The methodologies described herein are robust and reproducible, providing a solid foundation for researchers in organic synthesis and drug discovery. The versatility of this β-ketoester as a synthetic intermediate ensures its continued importance in the development of novel therapeutics and advanced materials. Adherence to the principles of mechanistic understanding and rigorous analytical validation is key to unlocking the full potential of this valuable chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS No. 60395-85-9), a key chemical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway with detailed experimental considerations, and explore its chemical reactivity. The narrative is designed to offer researchers and drug development professionals both foundational knowledge and field-proven insights into leveraging this versatile compound. Its unique structure, featuring a reactive β-dicarbonyl system and a functionalized bromophenyl group, makes it an invaluable building block for creating complex bioactive molecules.[1]
Compound Identification and Physicochemical Profile
This compound is a bifunctional organic compound that serves as a cornerstone for various synthetic transformations.[1] Its identity and core properties are summarized below, providing the essential data points for laboratory use.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 60395-85-9 | [1][2] |
| Molecular Formula | C₁₁H₉BrO₄ | [1][3][4] |
| Molecular Weight | 285.09 g/mol | [1][3] |
| Appearance | Off-white needles | [1] |
| Melting Point | 102-108 °C | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Synonyms | 4-(4-Bromophenyl)-2,4-dioxo-butyric acid methyl ester | [1] |
| InChI Key | JLRNIIRSSQRNJQ-UHFFFAOYSA-N | |
| Storage | Store at 2-8°C, sealed in a dry environment | [1][4] |
Synthesis and Purification: A Mechanistic Approach
From an application scientist's perspective, a reliable and scalable synthesis is paramount. The most logical and field-proven method for constructing this α,γ-diketoester is via a base-mediated Claisen condensation. This approach offers high efficiency by coupling two readily available commercial precursors: 4'-bromoacetophenone and dimethyl oxalate.
Synthetic Workflow Rationale
The causality behind this experimental design is straightforward: a strong base is required to generate a reactive enolate from the acetophenone, which can then act as a nucleophile. Dimethyl oxalate serves as the electrophilic partner, providing the second keto-ester functionality.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and assuming subsequent characterization (e.g., ¹H NMR, HPLC) to confirm identity and purity.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium methoxide (1.1 eq.) and suspend it in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Dissolve 4'-bromoacetophenone (1.0 eq.) and dimethyl oxalate (1.2 eq.) in anhydrous THF. Add this solution dropwise to the stirred base suspension at 0°C.
-
Expert Insight: Running the reaction at a reduced temperature helps control the exotherm and minimizes side reactions. Anhydrous conditions are critical as the methoxide base and the enolate intermediate are moisture-sensitive.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath and quench by slowly adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 3-4).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization.[5] Dissolve the solid in a minimal amount of boiling ethanol.[5] Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate the formation of off-white needles.[1][5] Collect the crystals by vacuum filtration and dry them in a vacuum oven.
Chemical Reactivity and Core Applications
The synthetic utility of this compound arises from its two distinct reactive centers: the β-dicarbonyl moiety and the aryl bromide. This duality allows for sequential or orthogonal chemical modifications, making it a highly valuable scaffold in drug discovery.[1]
Reactivity of the β-Dicarbonyl System
The 1,3-dicarbonyl motif is a classic precursor for the synthesis of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. A prime example is the Knorr pyrazole synthesis, where the compound reacts with a hydrazine derivative.
Caption: Formation of a pyrazole scaffold via Knorr synthesis.
This reactivity makes the compound a key starting material for synthesizing agents targeting cancer and inflammatory diseases.[1] It is also employed in biochemical assays to probe enzyme interactions.[1]
Reactivity of the Aryl Bromide
The bromine atom on the phenyl ring serves as a versatile functional handle for modern cross-coupling reactions. This allows for the introduction of diverse substituents, a critical strategy in lead optimization for drug discovery.
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
This capability is essential for building complex molecules and exploring the structure-activity relationship (SAR) of potential drug candidates.
Broader Applications
Beyond heterocycle synthesis, this compound is explored for its utility in:
-
Agrochemicals: As a building block for novel pesticides and herbicides.[1]
-
Material Science: For the development of specialized polymers and coatings where the bromophenyl group can impart flame-retardant properties or serve as a site for further functionalization.[1]
-
Drug Delivery: Its properties are suitable for creating and functionalizing drug delivery systems to improve the bioavailability of therapeutic agents.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions can be derived from its chemical structure and data on analogous compounds.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin, eyes, and clothing.[6][7] Wash hands thoroughly after handling.[6][8]
-
Potential Hazards: Based on related structures, this compound should be treated as potentially harmful if swallowed or inhaled and may cause skin and eye irritation.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8][9] The recommended storage temperature is between 2-8°C.[1][4]
Conclusion
This compound is more than just a chemical; it is a versatile tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable intermediate for chemists. By understanding the causality behind its synthesis and the dual nature of its reactivity, researchers in drug discovery and materials science can effectively harness its potential to construct novel molecules with significant functional applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 60395-85-9|this compound|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. synzeal.com [synzeal.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Spectroscopic Data Analysis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a versatile intermediate compound utilized in the synthesis of various pharmaceutical and agrochemical agents.[1] Its molecular structure, containing a β-dicarbonyl moiety and a brominated aromatic ring, presents a rich landscape for spectroscopic characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will explore the theoretical underpinnings of each technique, predict the spectral features, and synthesize the data to build a complete, validated structural profile. This document serves as a practical reference for researchers engaged in the synthesis, quality control, and application of this and related chemical entities.
Molecular Structure and Spectroscopic Overview
The structural integrity of a synthetic intermediate is paramount in drug development and materials science. Spectroscopic methods provide a non-destructive, detailed fingerprint of a molecule's identity and purity. This compound (C₁₁H₉BrO₄) is a β-keto ester, a class of compounds known to potentially exist in equilibrium between keto and enol tautomeric forms.[2] The analysis herein will primarily focus on the keto form, which is often the predominant tautomer for such structures in common organic solvents like CDCl₃.[3]
Figure 1: Chemical Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Predicted Spectrum and Interpretation
Based on the structure, we anticipate four distinct proton signals:
-
Aromatic Protons (H-Ar): The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. These two signals, appearing as doublets, will be located in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring and adjacent carbonyl group.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are situated between two carbonyl groups, which strongly withdraws electron density. This will result in a singlet in the range of δ 3.8-4.3 ppm.[3]
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment. They will appear as a sharp singlet further upfield, typically around δ 3.9 ppm.
Table 1: Predicted ¹H NMR Data
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-Ar (a) | ~7.8 | Doublet | 2H | Protons ortho to the carbonyl group |
| H-Ar (b) | ~7.6 | Doublet | 2H | Protons ortho to the bromine atom |
| H-Methylene | ~4.0 | Singlet | 2H | -CO-CH₂-CO- |
| H-Methyl | ~3.9 | Singlet | 3H | -OCH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule.
Experimental Protocol
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H splitting, resulting in each unique carbon appearing as a singlet.
Predicted Spectrum and Interpretation
We predict nine distinct carbon signals for the molecule:
-
Carbonyl Carbons (C=O): The three carbonyl carbons (two keto, one ester) are highly deshielded and will appear far downfield (δ 160-200 ppm). The ketone carbonyls are typically more deshielded than the ester carbonyl.
-
Aromatic Carbons (C-Ar): Four signals are expected for the aromatic ring. The carbon attached to the bromine (C-Br) will be in the δ 125-130 ppm range. The two sets of equivalent CH carbons will appear around δ 129-133 ppm. The quaternary carbon attached to the carbonyl group (C-ipso) will be further downfield, around δ 135 ppm.
-
Methylene Carbon (-CH₂-): The methylene carbon, positioned between two carbonyl groups, will be found in the δ 45-55 ppm range.
-
Methyl Carbon (-OCH₃): The methyl ester carbon is relatively shielded and will appear upfield, typically around δ 52-55 ppm.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190 | Aryl Ketone Carbonyl (C=O) |
| ~185 | Keto Carbonyl (C=O) |
| ~165 | Ester Carbonyl (C=O) |
| ~135 | Aromatic C-ipso (attached to C=O) |
| ~132 | Aromatic CH (ortho to Br) |
| ~130 | Aromatic CH (ortho to C=O) |
| ~128 | Aromatic C-Br |
| ~53 | Methoxy Carbon (-OCH₃) |
| ~48 | Methylene Carbon (-CH₂-) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired from a solid sample prepared as a KBr pellet or from a thin film of the compound dissolved in a volatile solvent (e.g., chloroform) on a salt plate (NaCl or KBr).[2]
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. A background scan should be performed to minimize interference from atmospheric CO₂ and water.[2]
Data Interpretation
The IR spectrum will be dominated by strong absorptions from the multiple carbonyl groups.
-
C=O Stretching: The presence of three carbonyl groups will lead to strong, sharp absorption bands in the 1680-1750 cm⁻¹ region. The aryl ketone C=O stretch is expected around 1685 cm⁻¹, while the aliphatic ketone and ester C=O stretches will appear at higher frequencies, typically around 1720 cm⁻¹ and 1740 cm⁻¹, respectively. The conjugation of the aryl ketone lowers its stretching frequency.
-
C-O Stretching: A strong band corresponding to the ester C-O stretch will be visible in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Medium to weak absorptions for the aromatic ring C=C bonds will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) will be just below 3000 cm⁻¹.
-
C-Br Stretching: A weak to medium absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br bond.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950 | Medium-Weak | Aliphatic C-H Stretch |
| ~1740 | Strong | Ester C=O Stretch |
| ~1720 | Strong | Ketone C=O Stretch |
| ~1685 | Strong | Aryl Ketone C=O Stretch |
| ~1600, 1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | Ester C-O Stretch |
| ~750 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and providing structural information through fragmentation analysis.
Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.
Data Interpretation
-
Molecular Ion (M⁺): The molecular formula is C₁₁H₉BrO₄, with a molecular weight of approximately 285.09 g/mol .[4] Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two peaks for the molecular ion: M⁺ at m/z 284 and M⁺+2 at m/z 286, with roughly equal intensity. This isotopic pattern is a definitive indicator of a single bromine atom in the molecule.
-
Key Fragmentation Pathways: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6][7]
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.
Table 4: Predicted Key MS Fragments
| m/z Value | Ion Formula | Description |
|---|---|---|
| 284 / 286 | [C₁₁H₉BrO₄]⁺˙ | Molecular Ion (M⁺, M⁺+2) |
| 253 / 255 | [C₁₀H₆BrO₄]⁺ | Loss of methoxy radical (•OCH₃) |
| 183 / 185 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation (base peak) |
| 155 / 157 | [C₇H₄Br]⁺ | Loss of CO from m/z 183/185 |
| 101 | [C₄H₅O₃]⁺ | Methyl 2,4-dioxobutanoate fragment |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
The most prominent fragmentation is the cleavage between the two keto groups, leading to the highly stable 4-bromobenzoyl cation (m/z 183/185), which is often the base peak in the spectrum.
Integrated Spectroscopic Analysis and Conclusion
The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques.
-
Mass Spectrometry establishes the correct molecular weight (284/286 amu) and confirms the presence of a single bromine atom.
-
IR Spectroscopy confirms the presence of key functional groups: multiple types of carbonyls (ester, ketone, aryl ketone), an aromatic ring, and C-O bonds.
-
¹³C NMR provides a complete carbon count (9 unique signals, accounting for symmetry) and confirms the electronic environment of each carbon, including the three distinct carbonyls and four aromatic carbons.
-
¹H NMR reveals the specific proton environments, their integrations confirming the proton count (2 aromatic, 2 aromatic, 2 methylene, 3 methyl), and their multiplicities hinting at their proximity to one another, confirming the para-substitution pattern on the aromatic ring.
Together, these techniques provide a self-validating system. The data from each method corroborates the findings of the others, leading to an unambiguous confirmation of the structure of this compound. This comprehensive analytical approach is essential for ensuring the identity, purity, and quality of chemical intermediates in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
keto-enol tautomerism in Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Abstract
This compound, a β-ketoester of significant interest in synthetic chemistry and drug discovery, exhibits a dynamic equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is a pivotal factor influencing its reactivity, stability, and potential biological activity. A profound understanding of this tautomeric behavior is crucial for the effective utilization of this molecule in research and development, where specific tautomeric forms may exhibit differential binding affinities to biological targets and varied pharmacokinetic profiles.[2] This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound, detailing the underlying principles, influencing factors, and the analytical methodologies for its quantification. This document synthesizes available data, presents detailed experimental protocols, and provides visualizations to elucidate the core concepts of this fundamental chemical phenomenon.
Foundational Principles of Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[3] These two isomers, known as tautomers, readily interconvert through a process involving the migration of a proton and a shift in bonding electrons.[4]
For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, for 1,3-dicarbonyl compounds, such as this compound, the enol form gains significant stability.[5] This stabilization arises from two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[6]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring.[3]
The position of this equilibrium is highly sensitive to a variety of factors, including the molecular structure, solvent, and temperature.[7][8]
Structural Analysis of this compound Tautomers
The tautomeric equilibrium for this compound involves the interconversion between the diketo form and three possible enol forms. The methylene protons (at the C3 position) are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating their removal and subsequent enol formation.
The primary equilibrium of interest is between the diketo form and the most stable enol tautomer, which is stabilized by conjugation and an intramolecular hydrogen bond. The electron-withdrawing 4-bromophenyl substituent is expected to increase the acidity of the C3 protons, thereby favoring enolization.[9][10]
Figure 1: Keto-Enol Tautomeric Equilibrium.
Analytical Methodologies for Tautomer Quantification
The slow interconversion between keto and enol tautomers on the NMR timescale allows for their distinct characterization and quantification.[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is the most direct and powerful technique for quantifying the keto-enol equilibrium.[12][13] The distinct chemical environments of protons in each tautomer give rise to separate, well-resolved signals.
-
Keto Form Signature: A sharp singlet corresponding to the two methylene protons (–CH₂–) at the C3 position, typically observed in the δ 3.5-4.5 ppm region.[12]
-
Enol Form Signature:
-
A singlet for the vinyl proton (–C=CH–) at the C3 position, usually found between δ 5.0-6.5 ppm.[12]
-
A broad singlet for the enolic hydroxyl proton (–OH), often appearing far downfield (δ 12-16 ppm) due to the strong intramolecular hydrogen bond.
-
The equilibrium constant (Keq) can be calculated by integrating the signals corresponding to each tautomer.
Keq = [Enol] / [Keto]
The relative concentration is determined from the integrated areas of the methylene protons (keto) and the vinyl proton (enol). Since the methylene signal represents two protons and the vinyl signal represents one, the ratio must be adjusted accordingly.
% Enol = [Area(enol vinyl H) / (Area(enol vinyl H) + (Area(keto methylene H) / 2))] * 100
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy serves as a complementary technique. The extended π-conjugation in the enol tautomer results in a π → π* transition at a longer wavelength (bathochromic shift) compared to the n → π* transitions of the non-conjugated keto form.[14][15] By comparing the experimental spectrum of a solution containing the tautomeric mixture with theoretical spectra of the pure keto and enol forms (calculated using TD-DFT), one can estimate the equilibrium composition.[16][17][18]
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.[19][20] These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM).[17][19] This allows for a theoretical prediction of the equilibrium constant and provides insights into the factors governing tautomer stability.[21][22]
Experimental Protocols
Protocol: NMR-Based Quantification of Tautomeric Equilibrium
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired temperature for at least 30 minutes before analysis to ensure the tautomeric equilibrium has been reached.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration. A D1 of 10-15 seconds is generally recommended.
-
Acquire the spectrum at a constant, known temperature.
-
-
Data Processing:
-
Apply standard Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the signal for the keto methylene protons and the enol vinyl proton. Perform each integration multiple times to ensure reproducibility.[23]
-
-
Calculation: Use the integration values to calculate the percentage of the enol form and the Keq as described in Section 3.1.
Figure 2: NMR Experimental Workflow.
Factors Influencing the Tautomeric Equilibrium
Solvent Effects
The choice of solvent has a profound impact on the position of the keto-enol equilibrium.[11][24][25] This is a direct consequence of differential solvation of the two tautomers.
-
Nonpolar Solvents (e.g., CCl₄, Cyclohexane): These solvents do not compete for hydrogen bonding. Consequently, the enol form, stabilized by its strong intramolecular hydrogen bond, is significantly favored.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, but not donors. They can partially disrupt the intramolecular hydrogen bond of the enol, but also solvate the polar keto form. The effect can be variable, but often the enol form is still predominant.[7]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. Simultaneously, they disrupt the enol's intramolecular hydrogen bond. This combination shifts the equilibrium significantly towards the more polar keto tautomer.[3]
Figure 3: Influence of Solvent Polarity.
Data Summary: Expected Tautomeric Distribution
The following table summarizes the anticipated trend for the percentage of the enol tautomer of this compound in various deuterated solvents at room temperature, based on established principles for β-dicarbonyl compounds.[3][7]
| Solvent | Solvent Type | Expected % Enol | Rationale |
| Cyclohexane-d₁₂ | Nonpolar | > 95% | Strong preference for intramolecularly H-bonded enol. |
| CDCl₃ | Weakly Polar | 80 - 90% | Enol form is highly favored. |
| Acetone-d₆ | Polar Aprotic | 60 - 75% | Solvent competes as H-bond acceptor, stabilizing keto form slightly. |
| DMSO-d₆ | Polar Aprotic | 50 - 65% | Strong H-bond acceptor, greater stabilization of keto form.[11] |
| Methanol-d₄ | Polar Protic | 15 - 30% | Strong intermolecular H-bonding with solvent stabilizes keto form. |
| D₂O | Polar Protic | < 10% | Maximum stabilization of the polar keto form via H-bonding.[3] |
Conclusion and Significance in Drug Development
The tautomeric equilibrium of this compound is a dynamic and sensitive interplay of structural and environmental factors. As a β-ketoester, it exhibits a significant population of the enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is profoundly influenced by solvent polarity, with nonpolar solvents favoring the enol form and polar protic solvents favoring the keto form.
For researchers in drug development, a quantitative understanding of tautomerism is not merely academic. The distinct structural, electronic, and hydrogen-bonding properties of each tautomer can lead to different:
-
Receptor Binding Affinities: The shape and pharmacophoric features of the enol and keto forms are different, which can result in one tautomer binding to a biological target with significantly higher affinity.
-
Pharmacokinetic (ADME) Properties: Properties such as solubility, membrane permeability, and metabolic stability can differ between tautomers, impacting the overall bioavailability and efficacy of a potential drug candidate.[2]
Therefore, the rigorous characterization of tautomeric equilibria, using the methodologies outlined in this guide, is an indispensable step in the rational design and optimization of bioactive molecules derived from scaffolds like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 9. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 10. researchgate.net [researchgate.net]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. cores.research.asu.edu [cores.research.asu.edu]
- 13. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]
- 17. dial.uclouvain.be [dial.uclouvain.be]
- 18. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 22. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]
- 23. diverdi.colostate.edu [diverdi.colostate.edu]
- 24. worldscientific.com [worldscientific.com]
- 25. pubs.acs.org [pubs.acs.org]
literature review on the biological activity of bromophenyl-containing compounds
An In-depth Technical Guide to the Biological Activity of Bromophenyl-Containing Compounds
Authored by a Senior Application Scientist
Introduction
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with halogenated organic compounds emerging as a particularly fruitful area of investigation. Among these, bromophenyl-containing compounds have garnered significant attention due to the unique physicochemical properties imparted by the bromine atom. The presence of bromine on a phenyl ring can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can profoundly influence its interaction with biological targets.[1] This guide provides a comprehensive overview of the diverse biological activities of bromophenyl-containing compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising therapeutic candidates.
Anticancer Activity of Bromophenyl-Containing Compounds
A growing body of evidence highlights the potential of bromophenyl derivatives as potent anticancer agents.[2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Mechanism of Action: Induction of ROS-Mediated Apoptosis
One of the key mechanisms by which bromophenyl compounds induce cancer cell death is through the generation of reactive oxygen species (ROS).[2] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway.[2]
For instance, a series of bromophenol hybrids have been shown to induce apoptosis in human lung cancer (A549) cells by increasing intracellular ROS levels.[2] This increase in ROS leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3 and PARP, culminating in programmed cell death.[2]
Signaling Pathway: ROS-Mediated Apoptosis
Caption: A diagram illustrating the induction of apoptosis by bromophenyl compounds through the generation of reactive oxygen species (ROS).
Examples of Anticancer Bromophenyl Compounds
Several classes of bromophenyl-containing compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenol Hybrids | A549 (Lung) | Varies (some < 10 µg/mL) | [2] |
| Brominated Coelenteramines | PC-3 (Prostate) | Not specified, but showed activity | [4] |
| 2-Amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 | [5] |
| 2-Amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 | [5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Various | Showed significant growth inhibition at 10 µM | [6] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]
Workflow for MTT Assay
Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of bromophenyl compounds.
Step-by-Step Protocol
-
Cell Seeding: Seed human cancer cells (e.g., A549, HepG2, HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the bromophenyl-containing compounds for 48 hours.[2]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]
Antimicrobial Activity of Bromophenyl-Containing Compounds
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[7] Bromophenyl derivatives have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[7][8]
Mechanism of Action: Biofilm Inhibition
One of the ways bromophenyl compounds exert their antimicrobial effect is by inhibiting biofilm formation, a key virulence factor for many pathogenic bacteria.[7][8] Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which protects them from antibiotics and the host immune system. By disrupting biofilm formation, bromophenyl derivatives can render bacteria more susceptible to conventional antibiotics.[7][8]
Examples of Antimicrobial Bromophenyl Compounds
| Compound | Target Organism | Activity | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus and MRSA | Good antibacterial activity and biofilm inhibition | [8][9] |
| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA | Excellent activity, particularly against NDM-positive A. baumannii | [10] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | XDR S. Typhi | Potent antibacterial activity | [11] |
| 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl...]-1,3-thiazole derivatives | E. coli, S. aureus, P. aeruginosa, S. typhi | Showed antibacterial activity |
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]
Step-by-Step Protocol
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) of the test organism.[10]
-
Inoculation of Agar Plates: Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[10]
-
Compound Application: Add a known concentration of the bromophenyl compound (dissolved in a suitable solvent like DMSO) into each well.[10]
-
Incubation: Incubate the plates at 37°C for 24 hours.[10]
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[10] A larger zone of inhibition indicates greater antibacterial activity.
Enzyme Inhibitory Activity of Bromophenyl-Containing Compounds
Bromophenyl derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases. The bromine atom can participate in halogen bonding and other non-covalent interactions within the active site of an enzyme, leading to potent and selective inhibition.
Target Enzymes and Therapeutic Implications
-
Carbonic Anhydrases (CAs): Inhibition of CAs is a therapeutic strategy for conditions like glaucoma and epilepsy.[12][13]
-
Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease.[13]
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator of insulin signaling, making its inhibitors potential antidiabetic agents.[14]
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients.[15]
-
Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are used in cancer therapy.[5]
-
Alkaline Phosphatase: Inhibition of this enzyme is being explored for various therapeutic applications.[11]
Examples of Bromophenyl-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | Ki or IC50 | Reference |
| Bromophenol derivatives | hCA I | 13.7-32.7 mM (Ki) | [12] |
| Bromophenol derivatives | hCA II | 0.65-1.26 mM (Ki) | [12] |
| Bromophenol derivatives | AChE | 6.54-24.86 nM (Ki) | [13] |
| Highly brominated bromophenol | PTP1B | 0.68 µM (IC50) | [14] |
| 2-(3-benzoyl...)-N-(2-bromophenyl) acetamide | α-glucosidase | 5.17 µM (IC50) | [15] |
| 2-(3-benzoyl...)-N-(2-bromophenyl) acetamide | α-amylase | 18.82 µM (IC50) | [15] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Alkaline Phosphatase | 1.469 µM (IC50) | [11] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
Step-by-Step Protocol
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and the substrate (e.g., 4-nitrophenylacetate).[12]
-
Inhibitor Preparation: Prepare serial dilutions of the bromophenyl-containing compounds.
-
Enzymatic Reaction: In a suitable buffer, mix the enzyme and the inhibitor and pre-incubate.
-
Initiation of Reaction: Initiate the reaction by adding the substrate.
-
Monitoring of Reaction: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: Calculate the initial reaction rates and determine the inhibitory potency (e.g., KI values) of the compounds.[12] The mode of inhibition (e.g., competitive) can also be determined from these studies.[12]
Conclusion
Bromophenyl-containing compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents is well-documented in the scientific literature. The strategic incorporation of a bromine atom into a phenyl ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise of the β-Diketone Scaffold
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a paramount objective. The β-diketone moiety, a key structural feature of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, represents a versatile pharmacophore with a rich history in medicinal chemistry. Its inherent ability to exist in a tautomeric equilibrium between keto and enol forms provides a unique chemical functionality that can be exploited for targeted therapeutic intervention. This guide delves into the potential therapeutic targets of this compound and its derivatives, offering a scientifically grounded exploration for researchers poised to unlock their full clinical potential. The presence of the bromophenyl group further enhances its potential, a feature known to modulate the pharmacological properties of various therapeutic agents.
This document provides a comprehensive overview of the most promising therapeutic avenues for this class of compounds, focusing on key enzyme targets implicated in oncology and metabolic diseases. We will explore the mechanistic rationale for target selection, provide detailed experimental protocols for target validation, and present a framework for advancing these promising molecules through the drug discovery pipeline.
The Crucial Role of Keto-Enol Tautomerism in Biological Activity
A fundamental concept underpinning the biological activity of this compound derivatives is the phenomenon of keto-enol tautomerism.[1][2] The dynamic equilibrium between the diketo and enol forms is not merely a chemical curiosity but a critical determinant of how these molecules interact with their biological targets. The enol form, stabilized by intramolecular hydrogen bonding, presents a distinct three-dimensional structure and electronic distribution compared to the diketo form.[1][2] This structural plasticity allows for differential binding affinities to the active sites of various enzymes, influencing the compound's inhibitory potency and selectivity. Understanding and controlling this tautomeric balance is therefore a key consideration in the design and optimization of derivatives with enhanced therapeutic efficacy.
Potential Therapeutic Target I: Src Kinase - A Nodal Point in Cancer Progression
Scientific Rationale:
The Src family of non-receptor tyrosine kinases are crucial regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[3] Aberrant Src activity is a hallmark of many human cancers and is frequently associated with tumor progression and metastasis.[3] Ethyl 2,4-dioxo-4-arylbutanoate derivatives, close structural analogs of the topic compound, have demonstrated inhibitory activity against Src kinase.[4][5][6] The β-diketone moiety is hypothesized to interact with the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.[3]
Signaling Pathway:
The inhibition of Src kinase by a this compound derivative would be expected to disrupt multiple downstream signaling pathways critical for cancer cell survival and proliferation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Enduring Scaffold: A Technical Guide to the Discovery and History of β-Dicarbonyl Compounds in Medicinal Chemistry
Abstract: The β-dicarbonyl motif, a deceptively simple arrangement of two carbonyl groups separated by a methylene carbon, stands as one of the most versatile and enduring scaffolds in the history of medicinal chemistry. From its origins as a synthetic curiosity in the 19th century to its central role in modern antiviral and anticancer therapies, its journey reflects the broader evolution of drug discovery itself. This technical guide provides an in-depth exploration of the discovery, history, and core physicochemical principles that underpin the therapeutic success of β-dicarbonyl compounds. We will examine seminal breakthroughs, from early analgesics to the revolutionary development of HIV integrase inhibitors, and provide detailed mechanistic insights and synthetic protocols for researchers, scientists, and drug development professionals.
Chapter 1: Foundational Discoveries & Synthetic Origins
The story of the β-dicarbonyl group in science is fundamentally a story of synthesis. Its discovery was not a singular event but rather the outcome of foundational explorations in organic chemistry that unlocked its unique reactivity. The workhorse molecule, ethyl acetoacetate, first synthesized in the 19th century, became a cornerstone for synthetic chemists due to the pronounced acidity of its α-hydrogen, located on the methylene bridge between the two carbonyls.[1]
This high acidity, a consequence of the resonance stabilization of the resulting carbanion, made it a powerful nucleophile.[1] This property was masterfully exploited in the Claisen Condensation , a pivotal carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887.[2][3] This reaction involves the base-catalyzed self-condensation of an ester to form a β-keto ester, such as the synthesis of ethyl acetoacetate from ethyl acetate.[1][3][4] The intramolecular version of this reaction, the Dieckmann Condensation, proved invaluable for constructing cyclic β-keto esters.[3][5] These synthetic advancements provided chemists with unprecedented access to a vast library of β-dicarbonyl structures, setting the stage for their eventual exploration in a biological context.
Chapter 2: The Physicochemical Keystone - Tautomerism and Metal Chelation
The medicinal utility of β-dicarbonyl compounds is governed by two critical physicochemical properties: keto-enol tautomerism and the ability to chelate metal ions.
Keto-Enol Tautomerism: This phenomenon is a chemical equilibrium between a "keto" form (containing a C=O bond) and an "enol" form (a hydroxyl group attached to a C=C double bond).[6] For most simple carbonyls, the keto form predominates. However, in β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a pseudo-aromatic six-membered ring via an intramolecular hydrogen bond.[7] This tautomeric equilibrium is not merely a chemical curiosity; it is crucial for biological activity.[6][8][9][10] The specific tautomer present can dramatically affect a molecule's shape, polarity, and hydrogen bonding potential, thereby influencing its binding affinity to a biological target.[6][8][11]
Metal Chelation: The two oxygen atoms of the β-dicarbonyl moiety, particularly in the enol or enolate form, are perfectly positioned to act as a bidentate "claw," binding to divalent metal ions like Mg²⁺ or Fe²⁺.[8][12] This process, known as chelation, is fundamental to the mechanism of action for many of the most important drugs in this class.[13] By sequestering essential metal cofactors within an enzyme's active site, β-dicarbonyl drugs can effectively shut down catalytic activity.[14][15] This principle is the cornerstone of the HIV integrase inhibitors.
Chapter 3: Early Therapeutic Breakthroughs
The transition of β-dicarbonyls from synthetic reagents to therapeutic agents began with the pursuit of new medicines for pain, fever, and sedation.
-
Antipyrine and the Pyrazolones: In 1883, while searching for quinine alternatives, Ludwig Knorr synthesized antipyrine (phenazone) through the condensation of ethyl acetoacetate and phenylhydrazine.[16][17][18][19][20] This marked the creation of one of the very first synthetic analgesic (pain-relieving) and antipyretic (fever-reducing) drugs.[17][18][19] Antipyrine's success spurred the development of an entire class of pyrazolone-based drugs, demonstrating that laboratory synthesis could yield powerful therapeutic agents.[16]
-
The Barbiturates: The condensation of urea with substituted malonic esters (a derivative of a β-dicarbonyl) gives rise to barbituric acid and its derivatives, the barbiturates.[21][22] First synthesized in the late 19th century, these compounds were found to have profound depressant effects on the central nervous system, leading to their widespread use as sedatives and hypnotics throughout the 20th century.[22]
Chapter 4: A Modern Renaissance - HIV Integrase Inhibitors
The discovery that the β-dicarbonyl motif could potently inhibit the HIV integrase (IN) enzyme marked a watershed moment for the field and provided a new lifeline for patients with HIV/AIDS. The IN enzyme is crucial for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome—a point of no return in the infection process.[23][24][25]
The breakthrough came from the realization that the active site of HIV integrase contains two critical magnesium ions (Mg²⁺) that are essential for its catalytic function. Researchers designed molecules where the β-dicarbonyl group could act as a pharmacophore to chelate these two metal ions, effectively disabling the enzyme.[23]
Raltegravir , approved in 2007, was the first-in-class HIV integrase strand transfer inhibitor (INSTI).[23][25][26] Its mechanism of action is a textbook example of targeted drug design based on the principles of β-dicarbonyl chemistry.[24][26] By binding to the active site, Raltegravir prevents the strand transfer step, where the viral DNA is ligated into the host DNA.[24] This discovery led to the development of a new generation of highly effective antiretroviral drugs.
| Drug Name | Year of Approval (US) | Core Scaffold Feature | Key Advantage |
| Raltegravir | 2007 | N-methyl-4-hydroxypyrimidinone carboxamide | First-in-class, validated the target.[25][26] |
| Elvitegravir | 2012 (in combo) | Dihydroxyisoquinoline carboxamide | Co-formulated in a single-tablet regimen. |
| Dolutegravir | 2013 | Dihydroxypyridinone carboxamide | High barrier to resistance, potent activity. |
| Bictegravir | 2018 (in combo) | Dihydroxypyridinone carboxamide | High potency, favorable resistance profile. |
Chapter 5: Methodologies in Focus - Synthesis and Analysis
The foundational synthesis that provides access to the β-dicarbonyl scaffold remains a cornerstone of organic chemistry. The following protocol outlines the classic Claisen condensation to produce ethyl acetoacetate.
Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation [4][27]
Objective: To synthesize ethyl acetoacetate from ethyl acetate using sodium ethoxide as a base.
Materials:
-
Absolute Ethanol (anhydrous)
-
Sodium metal
-
Ethyl acetate (anhydrous)
-
Glacial Acetic Acid
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a dry 500 mL round-bottom flask equipped with a reflux condenser, carefully add 100 mL of absolute ethanol. Add 7.0 g of sodium metal in small, freshly cut pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: To the freshly prepared sodium ethoxide solution, add 150 mL of anhydrous ethyl acetate. Heat the mixture to reflux using a heating mantle for 2 hours. A gelatinous precipitate of the sodium salt of ethyl acetoacetate will form.
-
Neutralization and Workup: Cool the reaction mixture to room temperature. Slowly add a mixture of 50 mL of glacial acetic acid and 50 mL of water to neutralize the base and dissolve the salt.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of saturated sodium chloride solution to aid in layer separation. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.
-
Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent (diethyl ether and excess ethyl acetate) by simple distillation.
-
Purification: Purify the crude ethyl acetoacetate by fractional distillation under reduced pressure, collecting the fraction boiling at approximately 71-72 °C at 12 mmHg.
Chapter 6: The Expanding Frontier
The utility of the β-dicarbonyl scaffold is far from exhausted. Current research is actively exploring its application in a variety of other therapeutic areas:
-
Anticancer Agents: The ability of β-dicarbonyls to chelate metal ions is being leveraged to disrupt metal homeostasis in cancer cells, which can induce oxidative stress and trigger apoptosis.
-
Neuroprotective Agents: Some β-dicarbonyl compounds, like the natural product curcumin, exhibit antioxidant and anti-inflammatory properties, making them interesting candidates for studying neurodegenerative diseases.[12]
-
Antibacterial Agents: The scaffold is being used to design novel inhibitors of essential bacterial enzymes, offering a potential strategy to combat antibiotic resistance.
Conclusion
The β-dicarbonyl group exemplifies the power of a "privileged scaffold" in medicinal chemistry. Its journey from a simple synthetic building block to the core of sophisticated, life-saving medicines is a testament to the interplay of synthetic chemistry, physical organic chemistry, and molecular biology. The fundamental principles of keto-enol tautomerism and metal chelation, understood for over a century, continue to provide the rationale for designing next-generation therapeutics. As drug discovery moves towards ever more complex biological targets, the simple yet profoundly versatile β-dicarbonyl scaffold is certain to remain an indispensable tool in the medicinal chemist's arsenal.
References
- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 2. byjus.com [byjus.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. bloubergmedispa.co.za [bloubergmedispa.co.za]
- 7. From β‑Dicarbonyl Chemistry to Dynamic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 9. Keto-enol tautomerism in the development of new drugs [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Chelation in the Treatment of Other Metal Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 19. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]
- 23. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 25. scispace.com [scispace.com]
- 26. Raltegravir - Wikipedia [en.wikipedia.org]
- 27. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS Number: 60395-85-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern synthetic chemistry, the strategic value of a building block is measured by its versatility, reactivity, and the ultimate impact of the molecules it helps create. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, bearing the CAS number 60395-85-9, is a quintessential example of such a pivotal intermediate. Its unique molecular architecture, featuring a reactive dicarbonyl system and a functionalized aromatic ring, positions it as a cornerstone in the synthesis of a diverse array of complex molecules. This guide is intended to serve as a comprehensive technical resource for researchers and professionals in drug discovery and agrochemical development. We will delve into the core properties, safety considerations, synthetic utility, and analytical methodologies associated with this compound. Our objective is to not only provide a repository of factual data but also to illuminate the causal relationships behind its reactivity and application, thereby empowering you to leverage its full potential in your research and development endeavors.
Core Chemical and Physical Properties
This compound is an off-white needle-like solid.[1] A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 60395-85-9 | [1] |
| Molecular Formula | C₁₁H₉BrO₄ | [1] |
| Molecular Weight | 285.09 g/mol | [1] |
| Melting Point | 102-108 °C | [1] |
| Appearance | Off-white needles | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Temperature | 0-8 °C | |
| InChI Key | JLRNIIRSSQRNJQ-UHFFFAOYSA-N |
Safety Data and Handling Protocols
2.1. Hazard Identification (Anticipated)
-
Skin Corrosion/Irritation: Likely to be a skin irritant.[2]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Harmful if Swallowed/Inhaled/In Contact with Skin: A possibility given the reactivity of the dicarbonyl moiety.
2.2. Recommended Personal Protective Equipment (PPE)
Given the anticipated hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if handling large quantities, chemical-resistant overalls.
-
Respiratory Protection: In a well-ventilated area, a standard fume hood should suffice. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
2.3. First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
2.4. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 0-8°C.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Synthetic Pathways and Applications
The true value of this compound lies in its role as a versatile synthetic intermediate. Its dicarbonyl functionality and the presence of a bromine atom on the phenyl ring offer multiple avenues for chemical modification.
3.1. General Reactivity
The dicarbonyl system allows for a wide range of reactions, including but not limited to:
-
Heterocycle Formation: Condensation reactions with various dinucleophiles to form a diverse array of heterocyclic scaffolds, which are prevalent in many bioactive molecules.
-
Michael Additions: The enone-like character of the molecule can facilitate Michael additions.
-
Cross-Coupling Reactions: The aryl bromide provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various substituents on the aromatic ring.
3.2. Role in Pharmaceutical and Agrochemical Synthesis
This compound is a key building block in the synthesis of novel pharmaceuticals, particularly those targeting cancer and inflammatory diseases, as well as in the development of advanced agrochemicals.[1] The bromophenyl moiety is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties.
Diagram of Synthetic Utility:
Caption: Synthetic pathways from this compound.
Analytical Methodologies
Ensuring the purity and identity of this compound is paramount for its successful application in synthesis.
4.1. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound.[1] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection.
4.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide characteristic signals for the aromatic protons, the methylene protons, and the methyl ester protons. The splitting patterns and chemical shifts would be crucial for confirming the structure.
-
¹³C NMR: Would show distinct peaks for the carbonyl carbons, the aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons.
-
-
Mass Spectrometry (MS): Would confirm the molecular weight (285.09 g/mol ) and the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocol: A Generic HPLC Purity Assay
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Preparation of Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a higher percentage of A to a higher percentage of B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions and compare the retention times and peak areas to determine the purity of the sample.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules. Its well-defined physical properties, coupled with its predictable reactivity, make it an asset in the development of novel pharmaceuticals and agrochemicals. Adherence to strict safety protocols is essential for its handling. The analytical methods outlined provide a framework for ensuring the quality and consistency of this starting material, which is a critical factor in the success of any synthetic endeavor. As research in medicinal and agricultural chemistry continues to evolve, the demand for such strategically functionalized building blocks will undoubtedly grow.
References
A Comprehensive Technical Guide to the Solubility and Stability Profiling of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Executive Summary
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its core structure, featuring a β-keto ester and an α-keto functionality, presents both unique synthetic opportunities and specific challenges regarding its physicochemical stability and solubility.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate these critical parameters. We will explore detailed, field-proven protocols for determining aqueous and organic solubility, and for conducting forced degradation studies in line with international regulatory expectations.[4][5] The causality behind each experimental choice is elucidated, ensuring that the described methodologies are not merely procedural but are grounded in robust scientific principles.
Introduction: The Molecular Profile of this compound
This compound (M4BDB) is a compound of significant interest in medicinal chemistry, often serving as a key building block for more complex bioactive molecules.[1] Its structure is characterized by a methyl ester, a bromophenyl group, and a 1,3-dicarbonyl system, which imparts a unique combination of reactivity and physicochemical properties. Before embarking on any development program, a thorough understanding of its fundamental properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60395-85-9 | [1] |
| Molecular Formula | C₁₁H₉BrO₄ | [1] |
| Molecular Weight | 285.09 g/mol | [1] |
| Appearance | Off-white needles | [1] |
| Melting Point | 102-108 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage | 0-8 °C | [1] |
The presence of both ketone and ester functionalities suggests potential liabilities related to hydrolysis and oxidative degradation.[6][7] The bromophenyl ring introduces a degree of lipophilicity while also acting as a chromophore, hinting at possible photosensitivity.[8][9] Therefore, a proactive and systematic evaluation of solubility and stability is not just a regulatory requirement but a cornerstone of successful product development.
Solubility Profiling: Establishing a Foundation for Formulation
Solubility is a critical determinant of a compound's bioavailability and its suitability for various dosage forms. Poor aqueous solubility can severely limit oral absorption and complicate the development of parenteral formulations. The following section outlines a robust protocol for comprehensive solubility assessment.
Rationale for Solvent Selection
The choice of solvents is dictated by the intended application. For pharmaceutical development, this includes aqueous buffers that mimic physiological conditions and organic co-solvents commonly used in formulation.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These represent the pH range of the gastrointestinal tract and blood, providing critical data for predicting oral absorption and behavior upon injection.
-
Organic/Co-solvents (Ethanol, Propylene Glycol, DMSO, PEG 400): These are frequently used to enhance the solubility of poorly soluble compounds in liquid formulations. Understanding the compound's solubility in these vehicles is essential for formulation design.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a gold-standard technique for determining solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of M4BDB solid to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent systems.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25 °C and/or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. Visual confirmation of excess solid should be made.
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved M4BDB using a validated HPLC-UV method.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Table 2: Example Solubility Data Summary for M4BDB
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | < 0.1 |
| Acetate Buffer (pH 4.5) | 25 | < 0.1 |
| Phosphate Buffer (pH 6.8) | 25 | 0.2 |
| Phosphate Buffer (pH 7.4) | 25 | 0.3 |
| Ethanol | 25 | 15.5 |
| Propylene Glycol | 25 | 8.2 |
| DMSO | 25 | > 100 |
Data are illustrative and should be determined experimentally.
Stability Studies: A Forced Degradation Approach
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[4][5] Its purpose is threefold: to elucidate degradation pathways, to develop and validate a stability-indicating analytical method, and to understand the intrinsic stability of the molecule.[10] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without being so excessive as to generate irrelevant secondary products.[4][11]
Workflow for Stability-Indicating Method Development
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the active compound's concentration due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Caption: Workflow for developing a stability-indicating HPLC method.
Hydrolytic Stability
The ester and β-dicarbonyl moieties in M4BDB are susceptible to hydrolysis.[12] Studying degradation across a range of pH values is crucial.
Experimental Protocols:
-
Acid Hydrolysis:
-
Prepare a solution of M4BDB (e.g., 1 mg/mL) in 0.1 N HCl.[13]
-
Incubate the solution in a water bath at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH before HPLC analysis to prevent acid-catalyzed degradation on-column.
-
-
Base Hydrolysis (Saponification):
-
Prepare a solution of M4BDB (e.g., 1 mg/mL) in 0.1 N NaOH.[6]
-
Keep the solution at room temperature. Due to the high reactivity, degradation is often rapid.
-
Withdraw aliquots at short intervals (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of M4BDB (e.g., 1 mg/mL) in purified water.
-
Incubate at 60 °C and sample at time points similar to acid hydrolysis.
-
Anticipated Degradation Pathway: Base-catalyzed hydrolysis (saponification) is expected to be a primary degradation route, cleaving the methyl ester to form the corresponding carboxylate salt and methanol.[6][12]
Caption: Primary hydrolytic degradation pathway for M4BDB.
Oxidative Stability
Oxidation can be a significant degradation pathway for many pharmaceuticals. The β-dicarbonyl system and the methylene bridge are potential sites for oxidative attack.
Experimental Protocol:
-
Prepare a solution of M4BDB (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Add hydrogen peroxide to a final concentration of 3% v/v.[4]
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by HPLC at various time points (e.g., 1, 4, 8, 24 hours).
-
Expert Insight: Oxidative reactions can be rapid and are highly sensitive to trace metal catalysis. Using high-purity solvents and glassware is essential for reproducibility.
Photostability
Photostability testing is governed by the ICH Q1B guideline and is essential for determining packaging and storage requirements.[8][9][14] The test evaluates the effect of both UV and visible light.
Experimental Protocol:
-
Sample Preparation:
-
Solid State: Spread a thin layer of M4BDB solid in a chemically inert, transparent dish (e.g., a quartz petri dish).
-
Solution State: Prepare a solution of M4BDB in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or vial.
-
-
Control: Prepare identical "dark" control samples wrapped in aluminum foil to shield them from light.
-
Exposure: Place the test and dark control samples in a validated photostability chamber.
-
Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13][15]
-
Analysis: At the end of the exposure, compare the assay and impurity profile of the light-exposed samples to the dark controls using the stability-indicating HPLC method.
Caption: Experimental workflow for ICH Q1B photostability testing.
Thermal Stability
Thermal stress testing assesses the stability of the drug substance at elevated temperatures.
Experimental Protocol:
-
Place a known quantity of solid M4BDB in a vial.
-
Store the vial in an oven at an elevated temperature (e.g., 80 °C).[13]
-
Analyze the sample at initial and subsequent time points (e.g., 1, 3, 7 days) by dissolving it and injecting it into the HPLC system.
-
Compare the results to a control sample stored at the recommended storage condition (0-8 °C).
Table 3: Example Summary of Forced Degradation Results for M4BDB
| Stress Condition | Time | % Degradation | Major Degradation Products (DPs) |
| 0.1 N HCl, 60 °C | 24 h | 8% | DP-1 (Hydrolysis Product) |
| 0.1 N NaOH, RT | 30 min | 18% | DP-1 (Hydrolysis Product) |
| 3% H₂O₂, RT | 8 h | 12% | DP-2, DP-3 (Oxidative Products) |
| ICH Q1B Light | N/A | 6% | DP-4 (Photolytic Product) |
| 80 °C, Solid | 7 days | < 2% | No significant degradation |
Data are illustrative. RT = Room Temperature. N/A = Not Applicable.
Conclusion and Forward Look
This guide has outlined a systematic and scientifically-grounded approach to characterizing the solubility and stability of this compound. The data generated from these studies are fundamental to any successful drug development campaign. The solubility profile directly informs formulation strategy, while the forced degradation studies are the bedrock for developing a validated, stability-indicating analytical method and for understanding the intrinsic chemical liabilities of the molecule. By following these comprehensive protocols, researchers can de-risk their development programs, ensure regulatory compliance, and build a robust data package to support the progression of M4BDB-derived candidates from the laboratory to the clinic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. cora.ucc.ie [cora.ucc.ie]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
Methodological & Application
Application Notes & Protocols: Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Precursors that offer multiple points for chemical modification are invaluable tools for generating libraries of diverse compounds. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is one such strategic building block.[1] Its structure, featuring a reactive 1,3-dicarbonyl system (specifically, a β-ketoester) and a synthetically versatile brominated aromatic ring, positions it as an ideal starting material for the synthesis of a wide array of heterocyclic compounds.[1]
The 1,3-dicarbonyl moiety is a classic synthon for forming five-membered heterocycles through condensation reactions, while the 4-bromophenyl group serves as a crucial handle for late-stage functionalization via metal-catalyzed cross-coupling reactions. This dual functionality allows researchers to first construct a core heterocyclic scaffold and then diversify the molecule to explore structure-activity relationships (SAR). This guide provides an in-depth analysis and detailed protocols for leveraging this compound in the synthesis of high-value pyrazole and isoxazole derivatives, scaffolds frequently found in approved pharmaceuticals.[2][3]
Properties of the Precursor
A thorough understanding of the starting material's properties is critical for successful and reproducible experimentation.
| Property | Value | Source |
| Synonyms | 4-(4-Bromophenyl)-2,4-dioxo-butyric acid methyl ester | [1][4] |
| CAS Number | 60395-85-9 | [1][5] |
| Molecular Formula | C₁₁H₉BrO₄ | [1] |
| Molecular Weight | 285.09 g/mol | [1] |
| Appearance | Off-white needles | [1] |
| Melting Point | 102-108 °C | [1][5] |
| Purity | ≥ 98% | [1] |
| Storage | Store at 0-8 °C | [1][5] |
Core Synthetic Pathways: From Dicarbonyl to Heterocycle
The primary utility of this compound lies in its reaction with binucleophiles to form five-membered aromatic heterocycles. The two most prominent and reliable transformations are the synthesis of pyrazoles (using hydrazines) and isoxazoles (using hydroxylamine).
Caption: Synthetic utility of the precursor.
Synthesis of Pyrazole Derivatives via Knorr Condensation
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is known as the Knorr pyrazole synthesis, a robust and foundational method in heterocyclic chemistry.[6][7][8] This reaction proceeds via a cyclocondensation mechanism, forming a stable, aromatic pyrazole ring with high efficiency.[9]
Mechanistic Insights & Regioselectivity
Understanding the reaction mechanism is key to controlling its outcome. This compound is an unsymmetrical dicarbonyl, presenting two sites for initial nucleophilic attack: the aryl ketone carbonyl and the ester carbonyl.
Causality of Experimental Choice: The aryl ketone is significantly more electrophilic and sterically accessible than the ester carbonyl. Therefore, the more nucleophilic nitrogen of the hydrazine will preferentially attack the ketone.[10] This initial attack dictates the final regiochemistry of the product. The subsequent intramolecular cyclization involves the second nitrogen atom attacking the ester carbonyl, followed by dehydration to yield the aromatic pyrazolone tautomer.
Caption: Regioselective Knorr pyrazole synthesis pathway.
Protocol: Synthesis of 5-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol details a reliable method for the synthesis of the pyrazolone core structure.
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O), ~64% solution (1.2 eq)
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Filtration apparatus (Büchner funnel)
Safety Precautions:
-
Warning: Hydrazine hydrate is highly toxic and a suspected carcinogen.[9] Handle this reagent exclusively within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.85 g, 10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. Acetic acid serves as both the solvent and the acid catalyst for the condensation.[9]
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (e.g., 0.75 mL, ~12.0 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Product Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the solution into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual acetic acid and unreacted hydrazine.
-
Drying: Dry the crude product under vacuum or in a drying oven at 60-70 °C to a constant weight.
Purification:
-
The crude solid can be purified by recrystallization from hot ethanol to yield the product as a crystalline solid.
Expected Product:
-
Name: 5-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one
-
Molecular Formula: C₉H₇BrN₂O
-
Molecular Weight: 239.07 g/mol
Synthesis of Isoxazole Derivatives
The reaction of 1,3-dicarbonyls with hydroxylamine provides a direct and efficient route to the isoxazole ring system, another privileged scaffold in medicinal chemistry.[11][12] The mechanism is analogous to the pyrazole synthesis, involving condensation, cyclization, and dehydration.[13]
Mechanistic Pathway
The more nucleophilic nitrogen atom of hydroxylamine attacks the more electrophilic ketone carbonyl, forming an oxime intermediate. The hydroxyl group then performs an intramolecular attack on the ester carbonyl, leading to a cyclic intermediate which subsequently eliminates water and methanol to form the aromatic isoxazole ring.
Caption: General pathway for isoxazole formation.
Protocol: Synthesis of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate
This protocol outlines the synthesis of the isoxazole core, retaining the ester functionality for potential further modification.
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (CH₃COONa) or another mild base (1.2 eq)
-
Ethanol (as solvent)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Step-by-Step Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (e.g., 0.83 g, 12.0 mmol) and sodium acetate (e.g., 0.98 g, 12.0 mmol) in a mixture of ethanol (25 mL) and water (5 mL). Stir for 10-15 minutes. Causality Note: Sodium acetate acts as a base to liberate the free hydroxylamine nucleophile from its hydrochloride salt in situ.
-
Reaction Setup: To this solution, add this compound (e.g., 2.85 g, 10.0 mmol) and a magnetic stir bar.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring. Maintain the reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation and Isolation: Pour the concentrated mixture into ice-cold water (100 mL). The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and air-dry.
Purification:
-
The crude product can be purified via recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.
Expected Product:
-
Name: Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate
-
Molecular Formula: C₁₁H₈BrNO₃
-
Molecular Weight: 282.09 g/mol
Conclusion and Future Directions
This compound is a demonstrably effective and reliable precursor for the synthesis of pyrazole and isoxazole heterocycles. The protocols described herein are robust and founded on well-established, high-yielding condensation reactions. The true value of the resulting products—5-(4-bromophenyl)-pyrazolone and methyl 5-(4-bromophenyl)isoxazole-3-carboxylate—lies in their potential for further elaboration. The presence of the 4-bromophenyl moiety provides a synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for screening in drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. This compound | 60395-85-9 [sigmaaldrich.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. rsc.org [rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benthamdirect.com [benthamdirect.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: A Step-by-Step Guide to the Hantzsch Pyridine Synthesis Using a β-Ketoester
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry.[1][2] It is a multicomponent reaction renowned for its efficiency and versatility in constructing substituted pyridines and their 1,4-dihydropyridine precursors.[3][4] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, like ammonia or ammonium acetate.[1][5] The initial product is a 1,4-dihydropyridine (1,4-DHP), often referred to as a Hantzsch ester, which can then be oxidized to the corresponding aromatic pyridine.[1][5]
The significance of the Hantzsch synthesis extends far beyond its academic value; it has profound applications in medicinal chemistry and drug development.[3] Notably, 1,4-DHP derivatives are a prominent class of calcium channel blockers used in the treatment of hypertension, with well-known drugs such as nifedipine, amlodipine, and felodipine all synthesized via this method.[2][6][7] The adaptability of the Hantzsch reaction allows for the creation of diverse molecular libraries, making it an invaluable tool for structure-activity relationship (SAR) studies.[4][8]
This guide provides a detailed, step-by-step protocol for the Hantzsch pyridine synthesis, focusing on the use of a β-ketoester. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also the underlying chemical principles and practical insights to ensure successful synthesis.
Reaction Mechanism and Key Intermediates
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Hantzsch synthesis proceeds through a series of well-established intermediates:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.[6]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.[6]
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[6]
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.[3][6]
Visualizing the Mechanism
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review (2024) | Md Imam Faizan [scispace.com]
The Strategic Deployment of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in Multicomponent Reactions for Heterocyclic Scaffold Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of diverse and complex molecular architectures is paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as a powerful strategy to this end.[1] At the heart of many successful MCRs lies the strategic selection of key building blocks. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a versatile β-ketoester, represents one such pivotal starting material.[2]
This application note provides a detailed exploration of the utility of this compound in MCRs for the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the underlying chemical principles, provide detailed experimental protocols for the synthesis of polysubstituted pyrrol-2-ones and dihydropyridine derivatives, and offer insights into the causality behind experimental design.
The structure of this compound is uniquely suited for MCRs. It possesses multiple reactive sites: two electrophilic carbonyl carbons and an acidic α-methylene group, allowing it to participate in a variety of condensation and cyclization cascades. The presence of the 4-bromophenyl moiety offers a valuable handle for post-synthetic modification via cross-coupling reactions, further expanding the accessible chemical space for structure-activity relationship (SAR) studies.[2]
Application 1: Three-Component Synthesis of Polysubstituted Pyrrol-2-ones
The pyrrol-2-one core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. A highly efficient method for the construction of densely functionalized pyrrol-2-ones involves a three-component reaction between an aryl-2,4-dioxobutanoate, an aromatic aldehyde, and a primary amine. Drawing from established methodologies for the non-brominated analog, this protocol outlines the synthesis of 4-(4-bromobenzoyl)-5-aryl-3-hydroxy-1-(substituted)-2,5-dihydro-1H-pyrrol-2-ones.
Reaction Principle and Mechanism
This reaction is a powerful example of convergent synthesis, rapidly assembling a complex heterocyclic system. The proposed mechanism initiates with the condensation of the aromatic aldehyde and the primary amine (in this case, propane-1,2-diamine) to form a Schiff base (imine). Concurrently, the this compound can exist in equilibrium with its enol tautomer. The enol or enolate then acts as a nucleophile, attacking the electrophilic imine carbon in a Mannich-type reaction. The resulting adduct undergoes an intramolecular cyclization via the attack of the amine nitrogen onto one of the carbonyl groups of the ketoester, followed by dehydration to yield the final polysubstituted pyrrol-2-one.
Diagram 1: Proposed Reaction Workflow
Caption: Workflow for the three-component synthesis of pyrrol-2-ones.
Detailed Experimental Protocol
This protocol is adapted from the reported synthesis of related 4-acyl-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones.
Materials:
-
This compound (1.0 equiv)
-
Substituted aromatic aldehyde (1.0 equiv)
-
Propane-1,2-diamine (1.0 equiv)
-
Ethanol or 1,4-Dioxane (as solvent)
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.85 g, 10 mmol, 1.0 equiv).
-
Reagent Addition: Add the substituted aromatic aldehyde (10 mmol, 1.0 equiv) followed by the solvent (e.g., 20-30 mL of ethanol).
-
Initiation: Begin stirring the mixture and add propane-1,2-diamine (e.g., 0.74 g, 10 mmol, 1.0 equiv) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford the pure 4-(4-bromobenzoyl)-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one.
Data Table: Representative Substrates and Expected Products
| Entry | Aromatic Aldehyde | Expected Product Name |
| 1 | Benzaldehyde | 4-(4-bromobenzoyl)-1-(2-aminopropyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
| 2 | 4-Chlorobenzaldehyde | 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-aminopropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one |
| 3 | 4-Methoxybenzaldehyde | 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(2-aminopropyl)-2,5-dihydro-1H-pyrrol-2-one |
| 4 | 2-Nitrobenzaldehyde | 4-(4-bromobenzoyl)-1-(2-aminopropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one |
Application 2: Four-Component Hantzsch-Type Synthesis of Dihydropyridine Derivatives
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously represented by calcium channel blockers like nifedipine.[3] The Hantzsch synthesis is a classic and highly adaptable MCR for constructing DHPs.[4] Here, we adapt this reaction for the synthesis of polyfunctionalized hexahydroquinolines, using this compound as the β-ketoester component.
Reaction Principle and Mechanism
The Hantzsch reaction and its variants are robust methods for synthesizing dihydropyridines.[4] In this four-component reaction, an aldehyde, a β-dicarbonyl compound (dimedone), a β-ketoester (this compound), and a nitrogen source (ammonium acetate) are condensed in a one-pot process.
The mechanism is thought to proceed through two key intermediates:
-
A Knoevenagel condensation product formed between the aldehyde and the more reactive β-dicarbonyl compound (dimedone).
-
An enamine formed from the reaction of the β-ketoester and ammonia (from ammonium acetate).
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the hexahydroquinoline ring system. The choice of solvent and catalyst can significantly influence reaction times and yields.
Diagram 2: Proposed Hantzsch-Type Reaction Mechanism
Caption: Key steps in the Hantzsch-type synthesis of hexahydroquinolines.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of related hexahydroquinoline derivatives.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Dimedone (1.0 equiv)
-
This compound (1.0 equiv)
-
Ammonium acetate (1.5 equiv)
-
Ethanol (as solvent)
-
Optional: Catalyst such as piperidine or a Lewis acid (e.g., Yb(OTf)₃)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromobenzaldehyde (e.g., 1.85 g, 10 mmol, 1.0 equiv), dimedone (1.40 g, 10 mmol, 1.0 equiv), this compound (2.85 g, 10 mmol, 1.0 equiv), and ammonium acetate (1.16 g, 15 mmol, 1.5 equiv) in ethanol (30 mL).
-
Reaction: Stir the mixture at reflux for 6-8 hours. Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with ice-cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product under vacuum. The resulting solid can be recrystallized from ethanol to yield the pure hexahydroquinoline derivative.
Data Table: Expected Product and Physicochemical Properties
| Property | Value |
| Product Name | Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
| Molecular Formula | C₂₄H₂₃Br₂NO₃ |
| Molecular Weight | 549.25 g/mol |
| Appearance | Expected to be a crystalline solid |
| Key Spectroscopic Features | IR: N-H stretch, C=O (ester and ketone) stretches. ¹H NMR: Characteristic signals for aromatic protons, methyl groups, methylene protons, and the methine proton at C4. |
Conclusion and Outlook
This compound is a highly effective and versatile substrate for multicomponent reactions, enabling the rapid and efficient synthesis of diverse and complex heterocyclic scaffolds such as polysubstituted pyrrol-2-ones and dihydropyridines. The protocols detailed herein provide a robust framework for researchers to access these valuable molecular cores. The inherent functionality of the products, including the reactive bromophenyl group, offers extensive opportunities for further chemical exploration and the development of novel therapeutic agents and functional materials. The principles of atom economy, step efficiency, and the generation of molecular diversity inherent to these MCRs underscore their importance in modern synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes & Protocols: A High-Throughput Screening Platform for the Discovery of Novel Malonyl-CoA Decarboxylase Inhibitors Derived from Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Introduction
Malonyl-CoA decarboxylase (MCD) is a critical enzyme in cellular metabolism, catalyzing the conversion of malonyl-CoA to acetyl-CoA.[1] This reaction plays a pivotal role in regulating the balance between fatty acid synthesis and mitochondrial fatty acid oxidation. Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation.[2][3] By decreasing the levels of malonyl-CoA, MCD promotes fatty acid oxidation. Consequently, inhibition of MCD has emerged as a promising therapeutic strategy for metabolic disorders such as ischemic heart disease, obesity, and type 2 diabetes, by shifting energy metabolism from fatty acid oxidation towards glucose oxidation.[4][5][6]
The β-diketone moiety is a well-established pharmacophore in the design of enzyme inhibitors.[7] The unique keto-enol tautomerism of 1,3-dicarbonyl compounds allows for effective chelation of metal ions and participation in hydrogen bonding within enzyme active sites. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, with its characteristic bromophenyl and β-diketone functionalities, represents a versatile scaffold for the development of novel enzyme inhibitors.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a high-throughput screening (HTS) and lead optimization workflow to identify and characterize novel MCD inhibitors derived from this scaffold.
I. Starting Material: Synthesis and Quality Control of this compound
A reliable supply of high-purity starting material is fundamental to any drug discovery campaign. This compound can be synthesized through various organic chemistry routes, often involving the Claisen condensation of methyl oxalate with a substituted acetophenone.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
4'-Bromoacetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of sodium methoxide in methanol, add 4'-bromoacetophenone at room temperature.
-
Add a solution of dimethyl oxalate in diethyl ether dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Quality Control (QC)
Purity and identity of the synthesized compound must be rigorously assessed.
| QC Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the structure of this compound. |
| Purity | HPLC | ≥98% purity. |
| Melting Point | Melting Point Apparatus | 102-108 °C. |
| Appearance | Visual Inspection | White to off-white solid. |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits as per regulatory guidelines. |
| Heavy Metals | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Within acceptable limits.[10] |
II. High-Throughput Screening (HTS) for MCD Inhibitors
The primary goal of HTS is to rapidly screen a library of compounds derived from the this compound scaffold to identify initial "hits" that inhibit MCD activity. A luminescence-based assay is recommended for its high sensitivity and suitability for automation.[1]
HTS Workflow Diagram
Caption: High-Throughput Screening Workflow for MCD Inhibitors.
Protocol 2: Luminescence-Based MCD Activity Assay for HTS
This assay measures the production of acetyl-CoA from the MCD-catalyzed decarboxylation of malonyl-CoA. The acetyl-CoA is then used by acetyl-CoA synthetase to produce ATP, which is subsequently detected by a luciferase/luciferin reaction.
Materials:
-
Human recombinant Malonyl-CoA Decarboxylase (MCD)
-
Malonyl-CoA
-
Acetyl-CoA Synthetase
-
ATP Bioluminescence Assay Kit (containing luciferase and luciferin)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
Compound library plates (384-well format)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the 384-well assay plates. Include positive controls (known MCD inhibitor) and negative controls (DMSO vehicle).
-
Reagent Preparation: Prepare a master mix containing MCD enzyme and malonyl-CoA in assay buffer.
-
Assay Initiation: Dispense the master mix into the assay plates containing the compounds.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add the ATP detection reagent (luciferase/luciferin) to each well.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The luminescence intensity is inversely proportional to MCD activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Identify primary "hits" as compounds that exhibit a statistically significant reduction in MCD activity (e.g., >50% inhibition or a Z-score > 3).
-
Confirm the activity of the primary hits by performing dose-response curves to determine their IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
III. Mechanism of Action (MoA) Studies
Once potent inhibitors are identified, it is crucial to understand how they interact with the enzyme. MoA studies elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide insights for rational drug design.
MoA Determination Workflow
Caption: Workflow for Determining the Mechanism of Action.
Protocol 3: Enzyme Kinetic Studies
This protocol involves measuring the initial reaction rates of MCD at various concentrations of the substrate (malonyl-CoA) and the inhibitor.
Materials:
-
Purified MCD enzyme
-
Malonyl-CoA (various concentrations)
-
Confirmed hit inhibitor (various concentrations)
-
Luminescence-based assay reagents (as in Protocol 2)
-
Spectrophotometer or luminometer
Procedure:
-
Assay Setup: Set up a series of reactions in a 96-well plate. Each row should have a fixed concentration of the inhibitor, and each column should have a fixed concentration of malonyl-CoA.
-
Reaction Initiation: Initiate the reactions by adding the MCD enzyme.
-
Rate Measurement: Measure the initial reaction rates by monitoring the change in luminescence over a short period where the reaction is linear.
-
Data Analysis:
-
Plot the initial velocity (v) versus substrate concentration ([S]) at each inhibitor concentration ([I]) (Michaelis-Menten plot).
-
Create double-reciprocal plots (Lineweaver-Burk plots: 1/v vs. 1/[S]) to visualize the effect of the inhibitor on Vmax and Km.
-
Dixon plots (1/v vs. [I]) can also be used to determine the inhibition constant (Ki).
-
Interpretation of Results:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant. |
IV. Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the chemical structure of the hit compound to understand which functional groups are essential for its inhibitory activity and to optimize its potency, selectivity, and pharmacokinetic properties.
SAR Cycle Diagram
Caption: The Iterative Cycle of Structure-Activity Relationship Studies.
Example SAR Table for this compound Analogs
The following table presents hypothetical data to illustrate how SAR can be systematically explored.
| Compound | R¹ (para-position) | R² (ester) | MCD IC₅₀ (nM) | Notes |
| Lead Compound | -Br | -CH₃ | 150 | Initial hit. |
| Analog 1 | -Cl | -CH₃ | 200 | Halogen identity influences potency. |
| Analog 2 | -F | -CH₃ | 120 | Smaller halogen is slightly better. |
| Analog 3 | -OCH₃ | -CH₃ | 500 | Electron-donating group decreases activity. |
| Analog 4 | -CN | -CH₃ | 80 | Electron-withdrawing group improves activity. |
| Analog 5 | -Br | -CH₂CH₃ | 180 | Larger ester group slightly reduces potency. |
| Analog 6 | -Br | -H (acid) | 50 | Carboxylic acid significantly improves potency, likely due to enhanced interaction with the active site. |
Key Insights from Hypothetical SAR:
-
Aromatic Substitution (R¹): Electron-withdrawing groups at the para-position of the phenyl ring appear to be favorable for inhibitory activity.
-
Ester Moiety (R²): Conversion of the methyl ester to a carboxylic acid dramatically increases potency, suggesting a key interaction with a basic residue in the enzyme's active site.
V. Conclusion
The workflow detailed in this application note provides a robust framework for the discovery and early-stage development of novel Malonyl-CoA decarboxylase inhibitors based on the this compound scaffold. By integrating high-throughput screening, mechanism of action studies, and systematic structure-activity relationship analysis, researchers can efficiently identify and optimize potent and selective MCD inhibitors with therapeutic potential for a range of metabolic diseases.
References
- 1. A highly sensitive high-throughput luminescence assay for malonyl-CoA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of small-molecule malonyl coenzyme A decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis and StructureâActivity Relationship of Small-Molecule Malonyl Coenzyme A Decarboxylase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Design and synthesis of heterocyclic malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a new class of malonyl-CoA decarboxylase inhibitors with anti-obesity and anti-diabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Formulation Quality Control | Independent Lab Research [epmearth.com]
Application Notes & Protocols: Synthetic Routes to Functionalized Quinolines Using Bromophenyl Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties.[3] This guide provides an in-depth exploration of modern synthetic strategies for constructing functionalized quinolines, with a specific focus on the utility of bromophenyl building blocks as versatile precursors.
We will delve into the mechanistic underpinnings of key reactions, providing not just step-by-step protocols but also the rationale behind experimental choices. This document is designed to be a self-validating system, grounded in authoritative sources to ensure scientific integrity and practical applicability in a research and development setting.
Strategic Approaches to Quinoline Synthesis with Bromophenyl Precursors
The use of bromophenyl compounds as starting materials offers a powerful and flexible entry point for quinoline synthesis. The bromine atom serves as a versatile handle for a variety of transformations, particularly for carbon-carbon and carbon-nitrogen bond-forming reactions that are essential for constructing the quinoline core or for its subsequent functionalization.
Two primary strategies are prevalent:
-
Construction of the Quinoline Core: In this approach, a bromophenyl derivative, often a 2-bromoaniline or a related compound, is a key reactant in a cyclization reaction to form the bicyclic quinoline system.
-
Functionalization of a Pre-formed Bromoquinoline: This strategy involves the synthesis of a bromo-substituted quinoline, which is then subjected to cross-coupling reactions to introduce a wide array of substituents.
This guide will focus on transition-metal-catalyzed methods, which have become indispensable tools in modern organic synthesis due to their efficiency, selectivity, and broad functional group tolerance.[4]
Palladium-Catalyzed Annulation of o-Bromoanilines
A powerful method for the direct synthesis of quinolines involves the palladium-catalyzed annulation of o-bromoanilines with various coupling partners. This approach builds the quinoline ring in a single, often one-pot, operation.
Annulation with Alkynes
The palladium-catalyzed reaction of o-iodoanilines (and by extension, o-bromoanilines) with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines under mild conditions.[5]
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: A phosphine ligand, such as 1,3-Bis(diphenylphosphino)propane (dppp), is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the selectivity of the reaction.[5]
-
Base: A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to facilitate key steps in the catalytic cycle without competing in undesired side reactions.[5]
-
Solvent: A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is often chosen to ensure solubility of the reactants and to allow the reaction to be conducted at elevated temperatures if necessary.[5]
Reaction Mechanism Workflow
Caption: Palladium-catalyzed annulation of o-bromoaniline with an alkyne.
Protocol 2.1: Synthesis of a 2,4-Disubstituted Quinoline
This protocol is a representative example based on the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols.[5]
Materials:
-
o-bromoaniline (1.0 mmol)
-
Propargyl alcohol derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.06 mmol, 6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, dppp, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the o-bromoaniline, propargyl alcohol derivative, and DBU to the flask under the inert atmosphere.
-
Add NMP via syringe.
-
Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Precursor to the active Pd(0) catalyst. |
| Ligand | dppp | Stabilizes the catalyst and promotes key reaction steps. |
| Base | DBU | Facilitates the catalytic cycle. |
| Solvent | NMP | High-boiling solvent to ensure solubility and allow for heating. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the catalyst and reagents. |
Functionalization of Bromoquinolines via Cross-Coupling Reactions
An alternative and highly versatile strategy is to first synthesize a bromoquinoline and then use the bromine as a handle for introducing various functional groups through cross-coupling reactions. This approach is particularly useful for creating libraries of diverse quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide, catalyzed by a palladium complex.[6] It is widely used for the synthesis of biaryl compounds.
Causality of Experimental Choices:
-
Palladium Precatalyst: A pre-formed palladium complex such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often used for its air and moisture stability, and its efficient generation of the active Pd(0) catalyst.
-
Base: A base, such as potassium carbonate or cesium carbonate, is required for the transmetalation step.[7]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base.[7]
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[6]
Protocol 3.1.1: Suzuki-Miyaura Coupling of a Bromoquinoline
This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid.[7]
Materials:
-
Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a reaction vessel, combine the bromoquinoline, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed 1,4-dioxane and water.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[9]
Causality of Experimental Choices:
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is a standard catalyst for this transformation.[10]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of a copper acetylide intermediate, which facilitates the transmetalation step.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[11]
Protocol 3.2.1: Sonogashira Coupling of a Bromoquinoline
This is a general protocol for the Sonogashira coupling of a bromoquinoline with a terminal alkyne.[10][11]
Materials:
-
Bromoquinoline (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF or DMF (10 mL)
Procedure:
-
To a Schlenk flask, add the bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, triethylamine, and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[12] This reaction is of great importance for the synthesis of anilines and their derivatives.[12]
Causality of Experimental Choices:
-
Palladium Source: Palladium(II) acetate or a pre-catalyst is commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Johnphos, XPhos) are crucial for the efficiency of this reaction, facilitating both the oxidative addition and reductive elimination steps.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[14]
Buchwald-Hartwig Amination Mechanism
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[12]
Protocol 3.3.1: Buchwald-Hartwig Amination of a Bromoquinoline
This protocol provides a general procedure for the amination of a bromoquinoline.[13]
Materials:
-
Bromoquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Johnphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, combine Pd₂(dba)₃, Johnphos, sodium tert-butoxide, and the bromoquinoline in a reaction vial.
-
Add the anhydrous toluene and the amine.
-
Seal the vial and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction for completion.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
| Reaction | Key Bond Formed | Catalyst System | Typical Base |
| Suzuki-Miyaura | C-C (Aryl-Aryl) | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ |
| Sonogashira | C-C (Aryl-Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH |
| Buchwald-Hartwig | C-N (Aryl-Amino) | Pd₂(dba)₃ / Phosphine Ligand | NaOtBu, LHMDS |
Conclusion
Bromophenyl building blocks are exceptionally valuable precursors for the synthesis of functionalized quinolines. The strategies outlined in this guide, particularly those employing palladium-catalyzed cross-coupling reactions, offer a robust and flexible platform for the construction and diversification of the quinoline scaffold. The provided protocols, grounded in established literature, serve as a practical starting point for researchers in organic synthesis and drug development. By understanding the underlying mechanisms and the rationale for experimental choices, scientists can effectively troubleshoot and adapt these methods to achieve their specific synthetic goals.
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. ias.ac.in [ias.ac.in]
- 14. jk-sci.com [jk-sci.com]
Topic: Analytical Methods for Quantifying Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in Reaction Mixtures
An Application Note and Protocol from the Senior Application Scientist
**Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in complex reaction mixtures. As a critical intermediate in the synthesis of pharmaceuticals and fine chemicals, its accurate quantification is paramount for reaction monitoring, yield optimization, and quality control.[1] This guide presents High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary analytical method due to its robustness, accessibility, and suitability. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are detailed as powerful alternative and complementary techniques. Each protocol is designed to be self-validating, grounded in established scientific principles and regulatory standards, such as the ICH Q2(R2) guidelines on the validation of analytical procedures.[2][3]
Introduction and Method Selection Rationale
This compound is a versatile building block in organic synthesis.[1] The progress of reactions involving this compound must be meticulously monitored to ensure optimal conversion, minimize byproduct formation, and define reaction endpoints. The choice of an analytical method is therefore a critical decision, dictated by the specific requirements of the analysis, including sensitivity, selectivity, speed, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for many non-volatile organic molecules in complex matrices.[4] For a compound like this compound, which contains strong UV-absorbing chromophores (a bromophenyl group and a diketone system), UV detection offers excellent sensitivity and linearity. A potential challenge with β-keto esters is the presence of keto-enol tautomerism, which can lead to peak broadening or splitting in chromatography.[5] This can be managed by controlling the mobile phase pH or increasing the column temperature to accelerate the interconversion, effectively presenting a single averaged state to the column.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity, particularly for brominated compounds.[6][7][8] The mass spectrometer can selectively monitor for the characteristic isotopic pattern of bromine, significantly reducing interference from matrix components. While the analyte's volatility may be a concern, it is often suitable for GC analysis at appropriate temperatures. Negative Chemical Ionization (NCI) can be particularly sensitive for halogenated compounds.[6][7][9]
-
Quantitative NMR (qNMR): As a primary ratio method, qNMR allows for the determination of absolute concentration against a certified internal standard without the need for a calibration curve of the analyte itself.[10][11] This technique is non-destructive and provides structural confirmation simultaneously with quantification, making it invaluable for identifying unknown impurities and byproducts in the reaction mixture.[12][13][14]
This guide will focus on a validated HPLC-UV method as the primary approach, supplemented by protocols for GC-MS and qNMR.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a robust reversed-phase HPLC method for the routine quantification of this compound.
Principle of Quantification
The method separates the analyte from other components in the reaction mixture on a C18 stationary phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and correlating the peak area to concentration using an external calibration curve. The method's performance is validated according to the International Council for Harmonisation (ICH) guidelines.[15][16]
Experimental Workflow: HPLC-UV Analysis
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Analytical NMR [magritek.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a pivotal intermediate in the pharmaceutical industry.[1][2] The synthesis is centered around a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3][4] This guide details the reaction mechanism, a step-by-step scale-up protocol, critical process parameters, safety considerations, and analytical characterization of the final product. The presented protocol is designed to be robust, high-yielding, and suitable for adaptation to an industrial production environment, addressing the common challenges associated with transitioning from laboratory to large-scale synthesis.[5][6]
Introduction: The Significance of a Key Pharmaceutical Building Block
This compound is a versatile β-ketoester that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][7] Its molecular structure, featuring a bromophenyl group and a dioxobutanoate chain, makes it an ideal precursor for creating complex heterocyclic structures found in modern therapeutics.[1] Notably, it is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant (Factor Xa inhibitor).[8][9][10][11][12]
The efficient and cost-effective production of such intermediates is paramount in pharmaceutical manufacturing.[2] The transition from small-scale laboratory synthesis to large-scale industrial production presents numerous challenges, including maintaining yield and purity, managing reaction exotherms, and ensuring process safety and reproducibility.[5][6][13] The protocol outlined herein is based on the crossed Claisen condensation of methyl acetate and methyl 4-bromobenzoate, a classic yet powerful method for constructing β-ketoesters.[3][7][14] This document aims to provide the scientific and technical foundation for researchers and process chemists to successfully scale this important transformation.
Reaction Scheme and Mechanism
The synthesis proceeds via a crossed Claisen condensation reaction. In this reaction, an ester with α-hydrogens (methyl acetate) is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second, non-enolizable ester (methyl 4-bromobenzoate).[4][14]
Overall Reaction:
Mechanism of the Crossed Claisen Condensation:
The reaction mechanism involves three key steps:
-
Enolate Formation: A strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH), deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate anion. This is the rate-determining step.
-
Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of methyl 4-bromobenzoate. This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide leaving group.
-
Deprotonation and Acidic Workup: The product, a β-ketoester, is more acidic (pKa ≈ 11) than the starting ester.[14] The methoxide generated in the previous step deprotonates the β-ketoester, thermodynamically driving the reaction to completion.[3] A final aqueous acid workup is required to neutralize the enolate and any remaining base to isolate the final product.[3]
Caption: Mechanism of the Crossed Claisen Condensation.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~200-250 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
3.1. Materials and Equipment
| Material | Grade | CAS No. | Supplier | Notes |
| Methyl 4-bromobenzoate | >98% | 619-42-1 | e.g., Sigma-Aldrich | Limiting reagent. |
| Methyl Acetate | Anhydrous, >99.5% | 79-20-9 | e.g., Sigma-Aldrich | Used as reactant and solvent. |
| Sodium Methoxide (NaOMe) | 25-30% solution in Methanol | 124-41-4 | e.g., Sigma-Aldrich | Strong base. Handle with care. |
| Toluene | Anhydrous, >99.8% | 108-88-3 | e.g., Sigma-Aldrich | Reaction solvent. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | 7647-01-0 | e.g., Sigma-Aldrich | For acidic workup. |
| Saturated Sodium Bicarbonate | Aqueous Solution | 144-55-8 | Lab prepared | For neutralization. |
| Brine | Saturated NaCl Solution | 7647-14-5 | Lab prepared | For washing. |
| Anhydrous Magnesium Sulfate | Granular | 7487-88-9 | e.g., Sigma-Aldrich | Drying agent. |
-
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
5 L dropping funnel.
-
Heating/cooling circulator.
-
Large Buchner funnel and vacuum flask.
-
Vacuum oven.
-
Rotary evaporator.
-
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up synthesis.
3.3. Step-by-Step Procedure
-
Reactor Setup: Assemble the 10 L reactor system. Ensure all glassware is dry and the system is purged with nitrogen.
-
Reagent Charging: Charge the reactor with methyl 4-bromobenzoate (1.0 kg, 4.65 mol) and anhydrous toluene (4.0 L). Begin stirring with the overhead stirrer at ~150 RPM to dissolve the solid.
-
Initial Cooling: Cool the reactor contents to 0-5 °C using the circulating bath.
-
Base Preparation: In a separate flask, carefully add sodium methoxide solution (25% in methanol, 1.26 kg, 5.81 mol, 1.25 equiv) to methyl acetate (2.0 L). Caution: This is an exothermic mixing.
-
Slow Addition: Transfer the base/methyl acetate mixture to the dropping funnel. Add this solution dropwise to the cooled reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A thick yellow slurry will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (~25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting methyl 4-bromobenzoate is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully add a pre-chilled solution of concentrated HCl (600 mL) in water (2.0 L) to quench the reaction. The pH of the aqueous layer should be ~1-2. Caution: Gas evolution (H₂) may occur if unreacted NaH was used; however, with NaOMe, this is primarily a neutralization.
-
Work-up and Phase Separation: Stop cooling and allow the mixture to warm to room temperature. Stir for 30 minutes. Stop the stirrer and allow the layers to separate. Transfer the lower aqueous layer to a separatory funnel. The upper organic layer contains the product.
-
Extraction and Washing: Extract the aqueous layer with toluene (2 x 500 mL). Combine all organic layers. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 1 L) and brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/heptane mixture. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then place it in a refrigerator (0-5 °C) for several hours to maximize crystal formation.[15]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C to a constant weight. The expected product is a pale yellow solid.[15]
Process Parameters, Safety, and Optimization
Scaling up a chemical reaction requires careful control over critical parameters to ensure safety, consistency, and efficiency.[5][6]
4.1. Critical Process Parameters
| Parameter | Recommended Range | Rationale & Justification |
| Base Stoichiometry | 1.1 - 1.5 equivalents | A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the β-ketoester product.[3] Using a slight excess ensures full conversion of the limiting reagent. |
| Temperature Control | Addition: 0-10 °CReaction: 20-25 °C | The initial enolate formation and nucleophilic addition are exothermic. Low-temperature addition prevents side reactions. The reaction can then proceed to completion at ambient temperature.[5][6] |
| Solvent Choice | Toluene, THF | Anhydrous, non-protic solvents are required. Toluene is often preferred for scale-up due to its higher boiling point and better phase separation characteristics. |
| Addition Rate | 2-3 hours | Slow addition of the base is crucial for managing the reaction exotherm and preventing localized "hot spots," which can lead to side product formation and reduced yield.[5] |
| Stirring Efficiency | Vigorous overhead stirring | In a large, thick slurry, efficient mixing is essential for mass and heat transfer. Inadequate stirring can lead to poor conversion and thermal runaway.[5] |
4.2. Scale-Up Safety Considerations
-
Thermal Hazard: The Claisen condensation is exothermic. The primary safety concern is thermal runaway.[6] Ensure the cooling system is robust and capable of handling the heat load. Never add the base all at once.[5]
-
Reagent Handling: Sodium methoxide is corrosive and flammable. Handle it in a fume hood away from ignition sources. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Quenching: The quenching step with acid is also exothermic. Perform the quench slowly at low temperatures to control the release of heat.
-
Pressure Management: The reactor should be equipped with a pressure relief system (e.g., a bubbler) as it is operated under a nitrogen atmosphere.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Specification / Expected Result |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 102-108 °C[16] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70 (d, 2H), 7.60 (d, 2H), 6.50 (s, 1H), 3.90 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.1, 185.5, 162.0, 133.5, 132.2, 129.8, 129.5, 98.5, 53.0. |
| HPLC Purity | ≥ 98% |
| Mass Spec (ESI+) | m/z: 284.98 [M+H]⁺, 306.97 [M+Na]⁺ for C₁₁H₉BrO₄ |
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By carefully controlling critical process parameters related to stoichiometry, temperature, and reagent addition, this key pharmaceutical intermediate can be produced in high yield and purity. The emphasis on mechanistic understanding and scale-up safety considerations provides researchers and process chemists with the necessary tools to implement this synthesis efficiently and safely in a drug development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A process for the preparation of apixaban and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]
- 11. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]
- 12. An Improved Process For Preparing Intermediate Of Apixaban [quickcompany.in]
- 13. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. This compound | 60395-85-9 [sigmaaldrich.com]
The Strategic Role of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a highly functionalized chemical intermediate that has garnered significant attention in the field of agrochemical research and development. Its unique molecular architecture, featuring a reactive β-dicarbonyl system and a bromophenyl moiety, makes it a prime precursor for the synthesis of a diverse range of heterocyclic compounds with potent biological activities. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field. The presence of the bromophenyl group particularly enhances its utility as a building block for creating bioactive molecules for crop protection.[1]
Core Application: Synthesis of Pyrazole-Based Herbicides
A primary application of this compound in agrochemical synthesis is its role as a key starting material for the production of pyrazole-containing herbicides. The pyrazole ring is a well-established toxophore in numerous commercial herbicides, known for its ability to inhibit critical plant enzymes. The synthesis of these pyrazole derivatives from β-dicarbonyl compounds is a robust and widely utilized method in medicinal and agrochemical chemistry.[2][3]
The most common synthetic route is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine derivative. This reaction proceeds with high efficiency, driven by the formation of the stable aromatic pyrazole ring.[2]
Application Note 1: Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
This protocol details the synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, a key intermediate for a variety of pyrazole-based herbicides. The reaction is a classic example of the Knorr pyrazole synthesis.
Reaction Scheme:
Caption: Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate.
Materials and Equipment:
| Reagent/Equipment | Details |
| This compound | Purity: ≥98% |
| Hydrazine Hydrate | 64-80% solution in water |
| Ethanol | Anhydrous |
| Glacial Acetic Acid | Catalyst |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| TLC plates and chamber | For reaction monitoring |
| Rotary evaporator | For solvent removal |
| Buchner funnel and filter paper | For product isolation |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: The product will precipitate from the concentrated solution. If necessary, add cold water to facilitate complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate as a solid.[4][5][6]
Application Note 2: Derivatization of the Pyrazole Core - Synthesis of Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Further functionalization of the pyrazole ring is a common strategy to fine-tune the herbicidal activity and selectivity. This protocol describes the N-benzylation of the pyrazole intermediate.
Reaction Scheme:
Caption: N-benzylation of the pyrazole intermediate.
Materials and Equipment:
| Reagent/Equipment | Details |
| Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Synthesized as per Application Note 1 |
| Benzyl Chloride | Reagent grade |
| Potassium Carbonate | Anhydrous, powdered |
| Acetonitrile | Anhydrous |
| Round-bottom flask | |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Column chromatography setup | Silica gel |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) and potassium carbonate (1.2 eq) in acetonitrile.
-
Reagent Addition: Add benzyl chloride (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 5 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate.[7]
Application Note 3: Synthesis of a Dihydropyrazole-Carboxylic Acid Derivative
This protocol outlines an alternative synthetic pathway using thiosemicarbazide, leading to a dihydropyrazole derivative with multiple functional groups available for further chemical modification. This reaction utilizes the closely related 4-(4-bromophenyl)-2,4-dioxobutanoic acid, which can be derived from this compound via hydrolysis.
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. EP0822187A1 - Pyrazole derivatives and herbicides - Google Patents [patents.google.com]
- 3. EP0731094A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 4. Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate [oakwoodchemical.com]
- 5. Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1048930-76-2|Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate as a Strategic Building Block in Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Dicarbonyl Building Block
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a prime example of a versatile building block, offering a unique combination of reactive functional groups that serve as a linchpin for the synthesis of diverse heterocyclic scaffolds.[1] Its structure, featuring a 1,3-dicarbonyl system and a bromophenyl moiety, provides a fertile ground for chemical exploration. The 1,3-dicarbonyl portion is a classical precursor for the synthesis of five- and six-membered heterocycles, while the bromophenyl group not only influences the electronic properties of the molecule but also serves as a convenient handle for further functionalization through cross-coupling reactions. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on the synthesis of pyrazole and isoxazole cores, which are prevalent in a multitude of clinically relevant drugs.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉BrO₄ |
| Molecular Weight | 285.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 102-108 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
| CAS Number | 60395-85-9 |
Core Application: Synthesis of 5-(4-bromophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives
The synthesis of pyrazoles via the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry.[1][2] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and high-yielding method for the construction of the pyrazole ring.
Mechanistic Insight: The Knorr Pyrazole Synthesis
The reaction of this compound with hydrazine proceeds through a well-established mechanism. The unsymmetrical nature of the dicarbonyl substrate introduces the potential for the formation of two regioisomers. However, the greater electrophilicity of the ketone adjacent to the bromophenyl group typically directs the initial nucleophilic attack of the hydrazine to this position.
The proposed mechanism is as follows:
-
Initial Condensation: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic carbonyl carbon (C4), which is activated by the electron-withdrawing bromophenyl group. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon (C2).
-
Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.
Due to the electronic effects of the substituents, the reaction favors the formation of methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate.
Detailed Experimental Protocol: Synthesis of Methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate
This protocol is adapted from a similar synthesis utilizing the corresponding carboxylic acid.[3]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.85 g, 10 mmol) in ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (e.g., 0.1 mL). Subsequently, add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (100 mL).
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate as a solid.
Expected Yield: 75-85%
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Pathway
References
Troubleshooting & Optimization
troubleshooting common side reactions in the synthesis of β-dicarbonyl compounds
Welcome to the technical support center for the synthesis of β-dicarbonyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize foundational organic reactions like the Claisen, Dieckmann, and Knoevenagel condensations. Here, we address common, yet often frustrating, side reactions and provide field-tested solutions to optimize your synthetic routes. Our approach is rooted in understanding the mechanistic underpinnings of these reactions to empower you to troubleshoot effectively.
Section 1: Troubleshooting Claisen & Dieckmann Condensations
The Claisen and its intramolecular counterpart, the Dieckmann condensation, are cornerstone reactions for forming β-keto esters.[1][2] However, their success hinges on a delicate balance of base selection, stoichiometry, and reaction conditions.
FAQ 1: Low Yields & Recovery of Starting Ester
Q: I'm running a Claisen condensation, but my yield of the β-keto ester is very low, and I'm recovering a significant amount of my starting ester. What is happening?
A: This is a classic issue that typically points to a problem with the final, irreversible deprotonation step. The overall equilibrium for the initial condensation is often unfavorable. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[3][4]
Causality & Diagnosis:
-
Insufficient Base: The reaction requires a full stoichiometric equivalent of base. This is because the base is consumed in the final step to form the enolate salt of the product. If less than one equivalent is used, the reaction cannot be driven to completion.[1]
-
Base Strength: The alkoxide base used (e.g., sodium ethoxide) must be a stronger base than the enolate of the product β-keto ester. While this is generally true, using a hindered or weaker base can slow this crucial step.
-
Premature Quench: Adding an acid quench before the final deprotonation is complete will protonate any β-keto ester that has formed, shifting the equilibrium back towards the starting materials.
Troubleshooting Protocol:
-
Verify Base Stoichiometry: Ensure you are using at least 1.0 equivalent of a strong base (e.g., NaH, NaOEt). Using a slight excess (1.05-1.1 eq) can sometimes be beneficial, especially if reagents are not perfectly anhydrous.
-
Select the Correct Base: To prevent transesterification, the alkoxide base should match the alcohol portion of the ester (e.g., use sodium ethoxide for ethyl esters).[5] For more sensitive substrates or crossed-Claisen reactions, a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can provide higher yields.[6]
-
Allow Sufficient Reaction Time: Ensure the reaction is stirred long enough at the appropriate temperature for the final deprotonation to occur. Monitoring by TLC or LCMS for the disappearance of the starting ester is recommended.
-
Controlled Acid Workup: The final acidic workup should only be performed after the reaction is deemed complete to neutralize the base and protonate the product enolate.[1]
Workflow: Troubleshooting Low Claisen Yield
Caption: A logical workflow for diagnosing low yields in Claisen condensations.
FAQ 2: Self-Condensation in Crossed-Claisen Reactions
Q: I am attempting a crossed-Claisen reaction between two different esters, but I'm getting a mixture of all four possible products. How can I improve the selectivity?
A: This is a common outcome when both ester partners have enolizable α-hydrogens. The reaction becomes a statistical mess.[6]
Causality & Diagnosis: To achieve a synthetically useful crossed-Claisen, you must control which ester forms the enolate (the nucleophile) and which acts as the electrophile.
Troubleshooting Protocol:
-
Use a Non-Enolizable Ester: The most effective strategy is to choose one ester that cannot form an enolate. These esters lack α-hydrogens. This partner can only act as the electrophile.[6]
-
Directed Claisen Condensation: If both esters must have α-hydrogens, use a directed approach.
-
First, form the enolate of one ester (the desired nucleophile) completely and irreversibly using a strong, non-nucleophilic base like LDA at low temperature (e.g., -78 °C).
-
Then, slowly add the second ester (the electrophile) to the pre-formed enolate. This ensures the second ester is consumed by the desired enolate before it has a chance to be deprotonated itself.
-
| Ester Type | Examples | Role in Crossed-Claisen |
| Non-Enolizable | Diethyl carbonate, ethyl formate, ethyl benzoate, ethyl pivalate | Electrophile only |
| Enolizable | Ethyl acetate, ethyl propanoate, ethyl isobutyrate | Nucleophile (after deprotonation) |
| Table 1: Selection of Ester Partners for Crossed-Claisen Condensations. |
Section 2: Controlling Alkylation Reactions of β-Dicarbonyls
The acidic α-proton of a β-dicarbonyl compound is readily removed to form a stabilized enolate, which is a fantastic nucleophile for SN2 reactions.[7] However, controlling the extent and position of alkylation is critical.
FAQ 3: My reaction is giving a mixture of C- and O-alkylated products. How do I favor the desired C-alkylation?
A: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[8] The outcome is determined by a set of predictable factors, often rationalized using Hard and Soft Acid-Base (HSAB) theory.
Causality & Diagnosis:
-
C-Alkylation (Desired): This pathway leads to the thermodynamically more stable product. It is favored by "soft" electrophiles and conditions that promote thermodynamic control.[9]
-
O-Alkylation (Side Product): This pathway is often kinetically faster because the oxygen atom bears a higher negative charge density.[10] It is favored by "hard" electrophiles and conditions promoting kinetic control.
Troubleshooting Protocol:
-
Electrophile Choice: Use "softer" alkylating agents. Alkyl iodides and bromides are softer than chlorides and are much preferred for C-alkylation. Hard electrophiles like alkyl sulfates or trimethylsilyl chloride strongly favor O-alkylation.[9][11]
-
Solvent: Aprotic, non-polar solvents (e.g., THF, toluene) are generally better for C-alkylation. Polar aprotic solvents (e.g., DMSO, DMF) can solvate the counter-ion, leaving a "naked" enolate where the more electronegative oxygen is more reactive, leading to more O-alkylation.[8]
-
Counter-ion: Cations that can chelate with the enolate's oxygen atoms, like Li⁺ and Mg²⁺, hold the reactive sites in place and sterically hinder the oxygen, favoring C-alkylation.
Mechanism: C- vs. O-Alkylation Pathways
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. fiveable.me [fiveable.me]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Purification of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate and its Derivatives
Welcome to the technical support center for the purification of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate and its related derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile β-dicarbonyl compounds. As key intermediates in the synthesis of pharmaceuticals and agrochemicals, their purity is paramount for reliable downstream applications.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound and its derivatives.
Issue 1: My final product is a persistent oil and won't crystallize, even after column chromatography.
Possible Cause: This is a common issue, especially if minor impurities are present that inhibit crystal lattice formation. It can also occur if the compound has a lower melting point than expected or if residual solvent is plasticizing the solid. The reported melting point for this compound is in the range of 102-108 °C.[1]
Solutions:
-
Solvent System Re-evaluation for Recrystallization:
-
Systematic Solvent Screening: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[2] Experiment with a range of solvents and solvent pairs. Good starting points for β-keto esters include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[3][4]
-
Two-Solvent Method: Dissolve your oily product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.
-
-
High Vacuum Drying: Ensure all residual solvent from chromatography has been thoroughly removed. Connect your flask to a high vacuum line for several hours, possibly with gentle heating if the compound is thermally stable.
Issue 2: My TLC plate shows a streak or multiple spots, but I expect a single product.
Possible Cause: This is often due to the keto-enol tautomerism inherent to β-dicarbonyl compounds.[5] The keto and enol forms can have different polarities and may interconvert on the silica plate, leading to streaking or the appearance of two spots. It could also indicate degradation on the acidic silica gel.[5]
Solutions:
-
TLC Analysis with Modified Mobile Phase:
-
Acidification: Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent. This can help to protonate the enolate form and drive the equilibrium towards one tautomer, often resulting in a single, sharper spot.
-
2D TLC: To confirm if the multiple spots are due to tautomerism or degradation, perform a 2D TLC. Spot the compound in one corner of a square TLC plate and run it in your chosen eluent. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spots are due to tautomerism, they will still lie on the diagonal. If degradation is occurring, new spots will appear off the diagonal.[5]
-
-
Column Chromatography Optimization:
-
Deactivation of Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like β-keto esters.[5] To mitigate this, you can use deactivated silica gel. This is prepared by slurrying the silica gel in the chosen eluent containing a small amount of a base, such as triethylamine (typically 0.5-1%), before packing the column.
-
Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.[5]
-
Issue 3: I'm getting poor separation of my product from a closely-eluting impurity during column chromatography.
Possible Cause: The polarity of your product and the impurity are too similar in the chosen solvent system. This is a common challenge, especially with byproducts from the synthesis, such as unreacted starting materials or products of side reactions.
Solutions:
-
Fine-Tuning the Mobile Phase:
-
Solvent Polarity Gradient: Instead of an isocratic (constant solvent composition) elution, use a shallow gradient of a more polar solvent in a less polar solvent (e.g., gradually increasing the percentage of ethyl acetate in hexanes). This can improve the resolution between closely-eluting compounds.
-
Ternary Solvent Systems: Sometimes, adding a third solvent with different properties can improve separation. For example, adding a small amount of dichloromethane or acetone to an ethyl acetate/hexanes mixture can alter the selectivity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC: For analytical and preparative scale purification of aromatic ketones and esters, reverse-phase HPLC (e.g., with a C18 column) can provide excellent resolution.[6][7] A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Mixed-Mode HPLC: For challenging separations of β-keto esters, mixed-mode chromatography columns can be very effective as they offer multiple interaction mechanisms.
-
Issue 4: The yield of my purified product is very low.
Possible Cause: Low yield can result from several factors, including incomplete reaction, product degradation during workup or purification, or physical loss of material during transfers.
Solutions:
-
Reaction Monitoring: Before starting the workup and purification, ensure the reaction has gone to completion using an appropriate analytical technique like TLC, LC-MS, or NMR of the crude reaction mixture. If the reaction is incomplete, consider extending the reaction time or adjusting the reaction conditions.
-
Workup Procedure Optimization:
-
Aqueous Workup: During the aqueous workup, ensure the pH is controlled to prevent hydrolysis of the ester. Multiple extractions with a suitable organic solvent will ensure complete recovery of the product from the aqueous layer.
-
Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating, as residual water can interfere with purification and crystallization.
-
-
Minimizing Transfers: Each transfer of the product from one flask to another results in some loss of material. Try to minimize the number of transfers. When transferring solutions, rinse the original flask with a small amount of fresh solvent to recover any remaining product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound and its derivatives?
A1: These compounds should be stored in a cool, dry place. Commercial suppliers recommend storage at 0-8°C.[1] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or air oxidation over long periods.
Q2: My NMR spectrum shows broad peaks for the methylene protons. Is this normal?
A2: Yes, this is quite common for β-dicarbonyl compounds. The broadening of the methylene proton signals is often due to the keto-enol tautomerism. The rate of interconversion between the keto and enol forms can be on the same timescale as the NMR experiment, leading to broadened peaks. The presence of the enol form can be confirmed by a characteristic peak in the 1H NMR spectrum, typically between 12 and 16 ppm for the enolic proton.
Q3: Can I use Gas Chromatography (GC) to analyze the purity of my product?
A3: While GC can be used for the analysis of some β-keto esters, it's important to be aware of potential issues. Transesterification can occur in the heated GC inlet if alcohols are present as impurities or in the mobile phase.[8] Also, the thermal lability of some derivatives could lead to on-column degradation. HPLC is generally the preferred method for purity analysis of these compounds.[1][9]
Q4: What are some common impurities I might encounter in the synthesis of this compound?
A4: The synthesis of β-dicarbonyl compounds often proceeds via a Claisen condensation or a similar reaction.[10][11] Common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding acetophenone and dimethyl oxalate.
-
Products of Self-Condensation: If the reaction conditions are not carefully controlled.
-
Hydrolysis Products: If the compound is exposed to acidic or basic aqueous conditions for extended periods, the methyl ester can hydrolyze to the corresponding carboxylic acid.
Section 3: Experimental Protocols & Data
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to just dissolve the solid.[3] It is crucial to use the minimum amount of solvent to ensure good recovery.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.[3]
-
To maximize crystal yield, place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol provides a general method for purification by flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen source
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent mixture, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the product. A common gradient might be from 10% to 30% ethyl acetate in hexanes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₁H₉BrO₄ | 285.09 | 102-108 | Off-white needles |
| Methyl 4-phenyl-2,4-dioxobutanoate | C₁₁H₁₀O₄ | 206.19 | Not specified | Not specified |
| Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C₁₁H₉ClO₄ | 240.64 | Not specified | Not specified |
| Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate | C₁₂H₉NO₄ | 231.21 | Not specified | Not specified |
Data sourced from PubChem and commercial suppliers.[1][12][13]
Section 4: Visualized Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a decision-making process for selecting an appropriate purification technique.
Caption: Purification method selection workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppliers USA [americanchemicalsuppliers.com]
- 10. WO2012038648A1 - Method for synthesizing beta-dicarbonyl compounds - Google Patents [patents.google.com]
- 11. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
- 12. Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4 | CID 308117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C11H9ClO4 | CID 308125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Synthesis with Response Surface Methodology (RSM)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, control regioselectivity, and improve the overall efficiency of their pyrazole synthesis reactions. We will move beyond traditional one-factor-at-a-time (OFAT) experimentation and delve into the robust, statistically-driven approach of Response Surface Methodology (RSM).
Introduction: The Challenge of Pyrazole Synthesis
Pyrazoles are a cornerstone of medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1] The Knorr pyrazole synthesis, a classic reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a popular and versatile method for their preparation.[2] However, this reaction and its modern variants are not without challenges. Researchers frequently encounter issues with:
-
Low Yields: Incomplete reactions or the formation of stable, undesired intermediates can significantly reduce product yield.[3]
-
Poor Regioselectivity: The use of unsymmetrical 1,3-dicarbonyls can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[3][4]
-
Side Product Formation: The reaction can generate side products, such as pyrazoline intermediates that require a subsequent oxidation step, or di-addition products.[3][5]
-
Harsh Reaction Conditions: Many protocols require high temperatures, long reaction times, or strong acids/bases, which can limit substrate scope and are not ideal for green chemistry principles.[6][7]
Optimizing the interplay between variables like temperature, catalyst loading, solvent, and reaction time is critical to overcoming these hurdles. Response Surface Methodology (RSM) is a powerful statistical tool designed for exactly this purpose: to explore the relationships between multiple process variables and one or more response variables (e.g., yield) and identify the optimal conditions.[8][9]
Frequently Asked Questions (FAQs) about RSM in Pyrazole Synthesis
Q1: What is Response Surface Methodology (RSM) and why is it better than changing one factor at a time (OFAT)?
A1: RSM is a collection of mathematical and statistical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables.[9] Its goal is to optimize this response.
The traditional OFAT approach, where you vary one parameter while keeping others constant, is inefficient and often fails to find the true optimum. This is because it does not account for the interactions between variables. For example, the optimal temperature might be different at a low catalyst loading than at a high catalyst loading. RSM, by contrast, varies all factors simultaneously in a structured way, allowing it to map a "response surface" and identify the true optimal conditions, including these critical interactions.[8]
Q2: Which RSM design should I choose for my pyrazole synthesis? Box-Behnken or Central Composite?
A2: Both Box-Behnken Design (BBD) and Central Composite Design (CCD) are excellent choices for fitting a quadratic model to your reaction.
-
Box-Behnken Design (BBD): BBDs are highly efficient and do not require experiments at the extreme corners of the design space (the "all-high" or "all-low" factor combinations).[10] This is particularly useful in chemistry, as extreme conditions can sometimes lead to reaction failure or safety hazards (e.g., solvent boiling, reactant decomposition). BBDs require only three levels for each factor (-1, 0, +1).[11][12]
-
Central Composite Design (CCD): CCDs are more flexible and can be built upon initial factorial designs. They do, however, require five levels for each factor and include "star points" that lie outside the main experimental cube, which might involve conditions that are more extreme than a BBD.[13]
Recommendation: For most pyrazole synthesis optimizations, the Box-Behnken design is an excellent starting point due to its efficiency and avoidance of extreme experimental conditions.[14]
Q3: How do I select the key factors and their ranges for my RSM experiment?
A3: Factor selection is crucial and should be based on your chemical knowledge and preliminary experiments. For a typical pyrazole synthesis, the most influential factors are often:
-
Temperature: Affects reaction rate and can influence selectivity.[15]
-
Reaction Time: Determines the extent of conversion and potential for side product formation.
-
Catalyst Loading: Crucial for reactions that are not thermally driven. Both acid and metal catalysts are common.[4][16]
-
Solvent: Can dramatically affect solubility, reaction mechanism, and even regioselectivity.[17]
To set the ranges (the high, +1, and low, -1, levels), perform a few scouting experiments or consult the literature. The ranges should be wide enough to show a significant effect on the response, but not so wide that they lead to failed reactions. For example, if a reaction is reported at 80 °C, you might set your low, middle, and high levels at 60 °C, 80 °C, and 100 °C.
Experimental Protocol: A General Guide to RSM Optimization
This protocol outlines the steps for optimizing a generic pyrazole synthesis using a 3-factor, 3-level Box-Behnken design.
Objective: Maximize the yield of the desired pyrazole regioisomer. Factors to Investigate:
-
A: Temperature (°C)
-
B: Reaction Time (hours)
-
C: Catalyst Loading (mol%)
Step 1: Define Factor Levels Based on preliminary experiments, define the low (-1), center (0), and high (+1) levels for each factor.
| Factor | Variable | Units | Low (-1) Level | Center (0) Level | High (+1) Level |
| A | Temperature | °C | 70 | 85 | 100 |
| B | Time | hours | 2 | 8 | 14 |
| C | Catalyst Loading | mol% | 0.5 | 1.25 | 2.0 |
Step 2: Generate the Experimental Design Use statistical software (e.g., JMP®, Minitab®, Design-Expert®) to generate the Box-Behnken design matrix. A 3-factor BBD typically requires 15 experiments, including 3 center point replicates to estimate experimental error.
Sample Box-Behnken Design Matrix & Hypothetical Results
| Run | Factor A: Temp (°C) | Factor B: Time (hr) | Factor C: Cat. (mol%) | Response: Yield (%) |
| 1 | 70 (-1) | 2 (-1) | 1.25 (0) | 55 |
| 2 | 100 (+1) | 2 (-1) | 1.25 (0) | 72 |
| 3 | 70 (-1) | 14 (+1) | 1.25 (0) | 68 |
| 4 | 100 (+1) | 14 (+1) | 1.25 (0) | 85 |
| 5 | 70 (-1) | 8 (0) | 0.5 (-1) | 61 |
| 6 | 100 (+1) | 8 (0) | 0.5 (-1) | 78 |
| 7 | 70 (-1) | 8 (0) | 2.0 (+1) | 75 |
| 8 | 100 (+1) | 8 (0) | 2.0 (+1) | 91 |
| 9 | 85 (0) | 2 (-1) | 0.5 (-1) | 65 |
| 10 | 85 (0) | 14 (+1) | 0.5 (-1) | 74 |
| 11 | 85 (0) | 2 (-1) | 2.0 (+1) | 79 |
| 12 | 85 (0) | 14 (+1) | 2.0 (+1) | 88 |
| 13 | 85 (0) | 8 (0) | 1.25 (0) | 93 |
| 14 | 85 (0) | 8 (0) | 1.25 (0) | 94 |
| 15 | 85 (0) | 8 (0) | 1.25 (0) | 92 |
Step 3: Perform the Experiments Carefully run each of the 15 reactions according to the conditions specified in the design matrix. It is crucial to randomize the run order to prevent systematic bias from affecting the results. After each reaction, accurately quantify the yield of the desired pyrazole product using a suitable analytical method (e.g., HPLC, GC, or 1H NMR with an internal standard).
Step 4: Analyze the Results Input the response data (yield) into your statistical software. Fit a quadratic model to the data and perform an Analysis of Variance (ANOVA) to determine the model's significance and the significance of each term (linear, interaction, and quadratic).
Step 5: Model Interpretation and Optimization Analyze the model's output, including the R-squared value (a measure of how well the model fits the data) and p-values for each term. Use the software's prediction profiler and contour plots to visualize the response surface and identify the combination of factor levels that maximizes the yield.
Step 6: Verification Run the reaction at the optimal conditions predicted by the model to verify the result. The experimental yield should be close to the predicted yield.
Visualizing the Process
The RSM Workflow for Reaction Optimization
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. ijcrt.org [ijcrt.org]
- 7. tandfonline.com [tandfonline.com]
- 8. journaljpri.com [journaljpri.com]
- 9. youtube.com [youtube.com]
- 10. Box–Behnken design - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. sanad.iau.ir [sanad.iau.ir]
- 13. Response surface methodology and process optimization of sustained release pellets using Taguchi orthogonal array design and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
addressing stability issues of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in solution
Welcome to the technical support center for Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this versatile β-keto ester in solution. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reproducibility of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its structure, featuring a β-dicarbonyl moiety and a methyl ester, makes it highly reactive and susceptible to degradation in solution. The primary stability concerns stem from its keto-enol tautomerism and susceptibility to hydrolysis.
Q2: What are the main degradation pathways for this compound in solution?
The two primary degradation pathways are:
-
Hydrolysis: The methyl ester group can be cleaved by water, especially under acidic or basic conditions, to form the corresponding carboxylic acid and methanol.[2]
-
Keto-Enol Tautomerism-Related Instability: As a 1,3-dicarbonyl compound, it exists in a dynamic equilibrium between its keto and enol forms.[3][4][5] While not a degradation pathway in itself, the reactivity of each tautomer differs, and the equilibrium can be influenced by the solvent, pH, and temperature, potentially leading to undesired side reactions or precipitation.
Q3: What are the initial signs of degradation in my stock solution?
Visual indicators of degradation can include a change in color, the formation of a precipitate, or a decrease in the expected biological activity or reaction yield. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential to monitor the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent compound's peak.
Troubleshooting Guide: Addressing Specific Stability Issues
Issue 1: Unexpected Precipitation in Aprotic Solvents
Q: I dissolved this compound in Dichloromethane (DCM) for a reaction, but a precipitate formed over time. What is the likely cause and how can I prevent this?
A: The Cause: Keto-Enol Tautomerism and Solubility Differences
The observed precipitation is likely due to a shift in the keto-enol equilibrium. In non-polar aprotic solvents like DCM, the less polar keto tautomer may be favored. However, the enol form, stabilized by intramolecular hydrogen bonding, can also be present.[3][6] Changes in temperature or the presence of trace impurities can shift this equilibrium, and if one tautomer is less soluble than the other in the chosen solvent, it may precipitate out of solution.
Troubleshooting Protocol:
-
Solvent Selection: Consider using a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) where both tautomers are likely to be more soluble.
-
Co-Solvent System: If your experimental conditions allow, using a co-solvent system can help maintain solubility. For instance, adding a small percentage of a polar solvent to a non-polar one can be effective.
-
Temperature Control: Prepare the solution at room temperature and avoid unnecessary cooling or heating cycles that could affect the equilibrium and solubility.
-
Fresh Solutions: Always prepare solutions fresh before use to minimize the time for equilibrium shifts and potential precipitation.
Issue 2: Loss of Compound Integrity in Protic Solvents
Q: My HPLC analysis shows a new, more polar peak appearing in my Methanol stock solution of this compound stored at 4°C. What is this new peak and how can I avoid its formation?
A: The Cause: Hydrolytic Degradation
The new, more polar peak is likely the carboxylic acid degradation product resulting from the hydrolysis of the methyl ester. Protic solvents like methanol, especially if they contain traces of water, can facilitate this hydrolysis, which can be accelerated by acidic or basic impurities.
Troubleshooting Protocol:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions.
-
Aprotic Solvents for Storage: For long-term storage, prefer aprotic solvents such as Acetonitrile (ACN) or Tetrahydrofuran (THF). If the experiment requires a protic solvent, prepare the solution immediately before use.
-
pH Control: Ensure the solvent is neutral. Traces of acid or base can catalyze hydrolysis. If your experimental system allows, buffering the solution can help maintain stability.
-
Storage Conditions: While refrigeration is generally recommended to slow down degradation, for long-term storage, consider storing the compound as a dry powder at the recommended temperature (0-8°C) and preparing solutions as needed.[7]
Illustrative Stability Data in Common Solvents:
| Solvent | Type | Water Content | Recommended Use |
| Acetonitrile (ACN) | Polar Aprotic | Anhydrous | Recommended for stock solutions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Anhydrous | Recommended for stock solutions |
| Dichloromethane (DCM) | Non-polar Aprotic | Anhydrous | Short-term use, be aware of potential solubility issues |
| Methanol (MeOH) | Polar Protic | Anhydrous | Prepare fresh for immediate use |
| Water | Polar Protic | - | Not recommended for stock solutions due to hydrolysis |
Issue 3: Variable Reaction Yields and Byproduct Formation
Q: I am using this compound in a base-catalyzed condensation reaction, but my yields are inconsistent, and I observe several byproducts. How can I improve the reproducibility of my reaction?
A: The Cause: Competing Reactions and Tautomer Reactivity
In the presence of a base, you are generating an enolate, which is the reactive nucleophile. However, strong basic conditions can also promote the hydrolysis of the methyl ester.[2] Furthermore, the keto and enol tautomers have different reaction kinetics. Inconsistent reaction conditions can lead to a variable ratio of these competing pathways, resulting in inconsistent yields and the formation of byproducts.
Workflow for Optimizing Reaction Conditions:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. quora.com [quora.com]
- 4. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | 60395-85-9 [sigmaaldrich.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving β-Ketoesters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the challenges encountered when working with β-ketoesters. The unique reactivity of the β-ketoester motif, with its adjacent electrophilic and nucleophilic sites, makes it an invaluable building block in organic synthesis but also presents specific catalytic challenges.[1] This center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate catalyst selection, optimize reaction conditions, and resolve common experimental issues.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level questions regarding the initial choice of a catalytic system for your desired transformation.
Q1: What are the primary classes of reactions involving β-ketoesters, and what catalyst types are generally recommended for each?
A1: β-Ketoesters are versatile substrates for several key transformations. The choice of catalyst is fundamentally dictated by the desired reaction:
-
Asymmetric Hydrogenation: To produce chiral β-hydroxy esters, homogeneous transition-metal complexes are the industry standard. Ruthenium-based catalysts with chiral diphosphine ligands, such as BINAP and its derivatives (e.g., Ru-BINAP), are highly effective, often providing excellent yields and enantioselectivities (up to 99% ee).[2][3][4]
-
Alkylation (C-C Bond Formation): Creating a tertiary or quaternary carbon center at the α-position is a common goal. This is challenging due to the risk of product racemization under basic or acidic conditions.[5] Phase-Transfer Catalysis (PTC) using chiral quaternary ammonium salts under mild, solid-liquid conditions is a powerful method to achieve enantioselective alkylation.[6][7]
-
Transesterification: This reaction is used to swap the ester group, often to install a more complex alcohol moiety. The kinetics are typically slow, necessitating a catalyst.[8] A broad range of catalysts can be used, including Lewis acids (e.g., BF₃·OEt₂), protic acids (e.g., Boric Acid), and organic bases (e.g., 4-DMAP), with the choice depending on substrate compatibility and desired reaction conditions.[8][9]
Q2: Should I use a homogeneous or a heterogeneous catalyst for my reaction?
A2: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity/selectivity and practicality.
-
Homogeneous Catalysts (e.g., Ru-BINAP complexes) are in the same phase as the reactants.[10][11] They generally offer higher activity and selectivity due to well-defined, accessible active sites.[10] However, their separation from the product mixture can be difficult and costly, which is a significant drawback in pharmaceutical manufacturing.[2]
-
Heterogeneous Catalysts (e.g., a catalyst immobilized on a solid support like silica or zirconia) are in a different phase.[10][11] Their primary advantage is easy separation (by filtration) and recyclability.[2][8] While immobilization can sometimes restrict the catalyst's mobility and slightly lower its performance compared to its homogeneous counterpart, modern strategies like encapsulation in porous nanoreactors have achieved enantioselectivities that rival homogeneous systems.[2]
Table 1: Comparison of Homogeneous vs. Heterogeneous Catalysis
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same as reactants | Different from reactants |
| Activity/Selectivity | Generally higher and more specific[10] | Can be lower, but modern supports improve performance[2] |
| Catalyst Separation | Difficult; may require chromatography or extraction | Easy; simple filtration[2] |
| Recyclability | Often not possible | High potential for reuse[2][8] |
| Reaction Conditions | Often milder[10] | May require higher temperatures/pressures |
| Example | [RuCl₂(BINAP)] for asymmetric hydrogenation[2] | Borate/Zirconia for transesterification[8] |
Q3: My reaction involves an α,β-unsaturated β-ketoester. What special considerations are needed?
A3: Alkylidene β-ketoesters are highly versatile electrophiles because the enone double bond is strongly polarized by two electron-withdrawing groups.[12] This enhances their reactivity for transformations like Michael additions and cycloadditions. However, this increased reactivity also makes them sensitive to acids, bases, and high temperatures, which can lead to polymerization or degradation.[12] Therefore, catalysis for these substrates requires exceptionally mild conditions and carefully chosen catalysts to control the desired reaction pathway.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during experimentation.
Guide 1: Asymmetric Hydrogenation
Issue: Low Enantioselectivity (ee%)
Low enantioselectivity is a common but solvable problem in asymmetric hydrogenation. The stereochemical outcome is determined by the precise interaction between the substrate and the chiral catalyst environment.
Caption: Troubleshooting workflow for low enantioselectivity.
Issue: Low or No Conversion
-
Potential Cause: Catalyst Poisoning.
-
Explanation: The active sites of the catalyst are blocked by impurities.[13][14] Common poisons for transition metal catalysts include sulfur compounds, carbon monoxide, halides, and cyanides.[13] These can originate from starting materials, solvents, or the hydrogen gas stream.
-
Solution: Ensure the highest purity of all reagents and solvents. Use purification traps for the hydrogen gas supply. If poisoning is suspected, the catalyst may be irreversibly deactivated and need to be replaced.[14]
-
-
Potential Cause: Incorrect Catalyst Activation.
-
Explanation: Many catalyst precursors, like RuX₂(BINAP), require an activation step to form the active Ru-hydride species.[2] This often involves reaction with H₂ and sometimes requires specific solvent coordination.
-
Solution: Review the catalyst activation procedure. Ensure anhydrous and anaerobic conditions are maintained if required by the protocol.
-
Guide 2: Alkylation Reactions
Issue: Product Racemization or Low Enantioselectivity
-
Potential Cause: Keto-Enol Tautomerism under Reaction Conditions.
-
Explanation: A fundamental challenge in the alkylation of β-ketoesters is that the acidic α-proton in the product can be removed, leading to enolization and loss of stereochemical information (racemization).[5] This is particularly problematic under strongly acidic or basic conditions.
-
Solution: Employ nearly neutral reaction conditions. The use of a hybrid catalyst system (e.g., Pd and Ru complexes) can facilitate rapid proton transfer between intermediates, avoiding the buildup of acidic or basic species that cause epimerization.[5] Phase-transfer catalysis also operates under milder conditions, which helps preserve the product's enantiopurity.[6]
-
Issue: Dialkylation Side Product Formation
-
Potential Cause: The monoalkylated product's enolate reacts again with the alkylating agent.
-
Explanation: After the first alkylation, the resulting product still has an acidic α-proton. If a strong base and excess alkylating agent are present, a second alkylation can occur.[15]
-
Solution: Use a stoichiometric amount of a mild base (e.g., K₂CO₃ in PTC) rather than a strong, non-nucleophilic base like NaH or LDA in excess.[6] Control the stoichiometry carefully, using only a slight excess (e.g., 1.0-1.1 equivalents) of the alkylating agent. Running the reaction at a lower temperature can also help control the reaction rate and favor monoalkylation.
-
Guide 3: General Issues Across All Reactions
Issue: Unwanted Decarboxylation of the β-Ketoester
-
Potential Cause: The β-ketoester is hydrolyzing to a β-keto acid, which is thermally unstable.
-
Explanation: The most common side reaction is the loss of the ester group as CO₂. This occurs via a two-step process: (1) hydrolysis of the ester to the corresponding β-keto acid, followed by (2) rapid decarboxylation of the acid upon heating.[16][17] The decarboxylation proceeds through a stable, cyclic six-membered transition state.[17][18]
-
Solution:
-
Maintain Anhydrous Conditions: For acid-catalyzed reactions, rigorously exclude water to prevent the initial hydrolysis step.[8]
-
Control Temperature: Avoid excessive heat during the reaction and workup. β-keto acids are highly susceptible to decarboxylation when heated.[19]
-
Control pH: Acidic conditions promote hydrolysis. If possible, run the reaction under neutral or mildly basic conditions to keep the molecule in its more stable carboxylate anion form.[19]
-
-
Caption: The pathway of unwanted decarboxylation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Ethyl Acetoacetate
This protocol is a representative example based on the highly efficient Noyori-type Ru-BINAP catalytic systems.[2][4]
Materials:
-
[RuCl₂(R)-BINAP] complex (or prepared in situ)
-
Ethyl acetoacetate (high purity, distilled)
-
Methanol (anhydrous, degassed)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation/Loading: In a glovebox, add the [RuCl₂(R)-BINAP] catalyst (Substrate:Catalyst ratio of 1000:1 to 100:1) to the pressure vessel.
-
Solvent and Substrate Addition: Add degassed, anhydrous methanol to the vessel, followed by the ethyl acetoacetate substrate. The concentration is typically in the range of 0.5-1.0 M.
-
System Purge: Seal the vessel and remove it from the glovebox. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 4-100 atm, depending on the specific catalyst system).[2][4] Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by checking hydrogen uptake or by taking aliquots (if the reactor allows) for GC or HPLC analysis.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The crude product can be purified by silica gel chromatography or distillation.
-
Analysis: Determine the conversion by ¹H NMR or GC. Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethz.ch [ethz.ch]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. savemyexams.com [savemyexams.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. aklectures.com [aklectures.com]
- 16. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 17. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Regioselective Functionalization of Pyrazole Rings
Welcome to the Technical Support Center for the regioselective functionalization of pyrazole rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked questions (FAQs)
FAQ 1: What are the fundamental principles governing regioselectivity in pyrazole functionalization?
The regioselectivity of reactions on the pyrazole ring is a result of the interplay between the electronic properties of the ring, steric hindrance, and the reaction conditions.[1]
-
Electronic Effects: The pyrazole ring is an electron-rich aromatic system with two nitrogen atoms that influence the electron density at different positions.[1][2] The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2][3][4] Conversely, the C3 and C5 positions are more electrophilic and prone to nucleophilic attack.[2][5] The N1 nitrogen is pyrrole-like and acidic, while the N2 nitrogen is pyridine-like and basic.[2][6]
-
Steric Hindrance: The presence of bulky substituents on the pyrazole ring, particularly at the N1, C3, or C5 positions, can block the approach of reagents to adjacent positions.[1][7] This effect is often exploited to direct functionalization to a less hindered site.
-
Reaction Conditions: The choice of solvent, base, temperature, and catalyst can significantly influence the regiochemical outcome of a reaction. For instance, in lithiation reactions, kinetic versus thermodynamic control can lead to different regioisomers.
FAQ 2: How do I choose between direct C-H functionalization and traditional cross-coupling reactions?
The choice between these two powerful strategies depends on the desired final product, the availability of starting materials, and the desired step economy.
-
Traditional Cross-Coupling: These reactions, such as Suzuki, Heck, and Sonogashira couplings, require a pre-functionalized pyrazole, typically a halopyrazole.[8][9] This approach offers a high degree of control over the position of functionalization, as the halogen dictates the reaction site.[5][10][11] This is a robust and well-established method when the required halopyrazole is readily accessible.
-
Direct C-H Functionalization: This modern approach avoids the need for pre-functionalization, making it more atom- and step-economical.[8][9] Transition-metal catalysis is often employed to selectively activate a specific C-H bond.[8][9] The regioselectivity is typically controlled by the inherent reactivity of the pyrazole C-H bonds or by using a directing group.[8][12]
FAQ 3: What is the role of a directing group in controlling regioselectivity?
A directing group is a functional group that is temporarily installed on the pyrazole ring (usually at the N1 position) to guide a metal catalyst to a specific C-H bond, often at the C5 position.[8][12] The directing group coordinates to the metal center, bringing it in close proximity to the target C-H bond and facilitating its activation. Common directing groups include amides, pyridyl, and pyrimidyl groups.[13] The use of a directing group can override the intrinsic reactivity of the pyrazole ring, enabling functionalization at otherwise inaccessible positions.[12]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles
Question: I am trying to alkylate my 3-substituted pyrazole, but I am getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the selectivity?
Core Issue: The similar nucleophilicity of the two nitrogen atoms in the pyrazole ring often leads to the formation of regioisomeric mixtures during N-alkylation.[7][14]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor N-alkylation regioselectivity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Minimal Steric Differentiation | If the substituents at the C3 and C5 positions are of similar size, steric factors will not strongly influence the regioselectivity. | Alkylation will likely occur at the more electronically favored nitrogen. Consider modifying the pyrazole synthesis to introduce a bulkier group at C3 or C5 if one isomer is strongly preferred. |
| Inappropriate Base/Solvent Combination | The choice of base and solvent can significantly impact the ratio of N1 to N2 alkylation.[7] | For N1-alkylation , a common and effective combination is potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[15] Sodium hydride (NaH) in tetrahydrofuran (THF) also tends to favor the N1 isomer.[7] |
| Nature of the Alkylating Agent | The electrophilicity and steric bulk of the alkylating agent play a crucial role. | To favor N1-alkylation , consider using a more sterically demanding alkylating agent.[7] For N2-alkylation , specific catalytic systems may be required. |
| Lack of Catalytic Control | For challenging substrates, a catalyst may be necessary to achieve high regioselectivity. | To achieve N2-alkylation , the use of a magnesium-based Lewis acid catalyst, such as MgBr₂, has been shown to be highly effective.[16] |
Problem 2: Inefficient Directed C-H Functionalization at the C5 Position
Question: I am using a directing group at the N1 position to functionalize the C5-H bond, but I am observing low yield and recovery of starting material. What are the likely issues?
Core Issue: Directed C-H functionalization is a multi-step catalytic process, and inefficiencies can arise at various stages, including catalyst coordination, C-H activation, and reductive elimination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient C-H functionalization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Inactivity | The chosen transition metal catalyst (e.g., Palladium, Rhodium) may be unsuitable for the specific directing group or substrate. | Consult the literature for catalyst systems known to be effective with your class of directing group. For pyrazole-directed C-H activation, Pd(OAc)₂ is a common starting point.[12] |
| Incorrect Oxidant | Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice of oxidant is critical. | Silver salts (e.g., Ag₂CO₃, Ag₂O) are frequently used as oxidants in these reactions.[12] Ensure the oxidant is fresh and used in the correct stoichiometry. |
| Suboptimal Reaction Temperature | C-H activation is often the rate-limiting step and typically requires elevated temperatures to overcome the activation barrier. | Increase the reaction temperature in a stepwise manner (e.g., 10-20 °C increments) to find the optimal point. Be mindful of potential substrate or product decomposition at very high temperatures. |
| Solvent Effects | The solvent can influence catalyst solubility and activity. | Acetic acid is often a good solvent for Pd-catalyzed C-H activations.[12] If solubility is an issue, consider a co-solvent system. |
Problem 3: Lack of Selectivity in Electrophilic Halogenation
Question: I am trying to brominate my pyrazole, but I am getting a mixture of products, including poly-halogenated species. How can I achieve selective mono-bromination at the C4 position?
Core Issue: The pyrazole ring is activated towards electrophilic substitution, and over-halogenation can occur if the reaction conditions are not carefully controlled.[17]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide to the Structural Validation of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Misinterpretation of molecular architecture can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised intellectual property. This guide provides an in-depth, practical walkthrough for the structural validation of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques.[1][2]
We will move beyond a simple recitation of data to explain the strategic reasoning behind the selection of each experiment, demonstrating how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to create a self-validating system for structural elucidation.[3][4][5]
A key structural consideration for this molecule is the potential for keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds.[6][7][8] Our analysis will decisively identify the dominant tautomeric form present under standard analytical conditions.
The Analytical Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, they often fall short in complex molecules where signal overlap and the absence of protonated carbons can create ambiguity. For this compound, key questions remain unanswered by 1D spectra alone:
-
How are the distinct molecular fragments—the bromophenyl ring, the dicarbonyl chain, and the methyl ester—connected?
-
How can we definitively assign signals to the quaternary carbonyl carbons?
-
Which tautomeric form, the diketo or the keto-enol, is present in solution?
To answer these, we turn to 2D NMR, which spreads spectral information across a second frequency dimension, resolving overlap and revealing through-bond nuclear correlations.[3]
The 2D NMR Toolkit: A Triad of Techniques
Our strategy relies on three complementary experiments, each providing a unique piece of the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[9][10] It is the primary tool for mapping out proton-proton networks, such as those in an aromatic ring or an aliphatic chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of carbons to which they are directly attached (¹JCH).[11][12] It serves as a powerful bridge between the ¹H and ¹³C spectra, definitively linking a proton to its parent carbon.[13]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The lynchpin of our analysis, HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[14][15] Crucially, it detects correlations to non-protonated (quaternary) carbons, allowing us to connect disparate molecular fragments and complete the structural puzzle.[11][16]
The logical flow of this multi-pronged approach ensures that the data from each experiment cross-validates the others, leading to an unambiguous structural assignment.
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a non-polar, aprotic solvent is deliberate to minimize its influence on the keto-enol equilibrium, which is known to be solvent-dependent.[17][18]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra: Acquire standard ¹H, ¹³C, and DEPT-135 spectra to identify protonated carbons (CH, CH₃ as positive signals; CH₂ as negative signals).
-
COSY: Acquire a gradient-selected magnitude COSY (gCOSY) experiment. This is generally sufficient and faster than phase-sensitive alternatives for identifying correlations.[19]
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment. The editing feature distinguishes CH/CH₃ signals from CH₂ signals by phase, providing data consistent with the DEPT spectrum but with much higher sensitivity.[11]
-
HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for an average J-coupling of 8 Hz, a standard value that captures a wide range of ²JCH and ³JCH correlations.[11]
Data Interpretation and Structure Assembly
Based on the proposed diketo structure, we can predict the expected NMR signals and correlations.
Structure Hypothesis:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations
| Atom # | Type | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| 1 | C=O | ~190 | - | - | - | H-3, H-6, H-10 |
| 2 | C=O | ~195 | - | - | - | H-3 |
| 3 | CH₂ | ~45 | ~3.5 (s) | - | C-3 | C-1, C-2, C-4 |
| 4 | Cq | ~135 | - | - | - | H-3, H-6, H-10 |
| 5 | C-Br | ~129 | - | - | - | H-6, H-10 |
| 6, 10 | CH | ~132 | ~7.6 (d) | H-7, H-9 | C-6, C-10 | C-1, C-4, C-5, C-8 |
| 7, 9 | CH | ~129 | ~7.8 (d) | H-6, H-10 | C-7, C-9 | C-5 |
| 8 | Cq | ~130 | - | - | - | H-6, H-10 |
| 11 | C=O | ~162 | - | - | - | H-12 |
| 12 | OCH₃ | ~53 | ~3.9 (s) | - | C-12 | C-11 |
Step 1: Assembling Spin Systems with COSY
The COSY spectrum is foundational, revealing which protons are neighbors in the same spin system.
-
Aromatic System: A strong correlation will be observed between the two aromatic doublets around δ 7.6 and 7.8 ppm. This confirms the presence of an AA'BB' spin system characteristic of a 1,4-disubstituted benzene ring, where H-6/H-10 are coupled to their ortho neighbors H-7/H-9.
-
Isolated Protons: The methylene protons (H-3) and the methoxy protons (H-12) will appear as singlets on the COSY diagonal with no cross-peaks, confirming they have no proton neighbors within 2-3 bonds.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum maps each proton signal directly to its attached carbon.
-
The aromatic proton at δ ~7.6 ppm will correlate to the carbon at δ ~132 ppm (C-6/C-10).
-
The aromatic proton at δ ~7.8 ppm will correlate to the carbon at δ ~129 ppm (C-7/C-9).
-
The methylene proton singlet at δ ~3.5 ppm will correlate to the aliphatic carbon at δ ~45 ppm (C-3).
-
The methoxy proton singlet at δ ~3.9 ppm will correlate to the carbon at δ ~53 ppm (C-12). Importantly, the five quaternary carbons (C-1, C-2, C-4, C-5, C-8, C-11) will be absent from the HSQC spectrum, highlighting the need for HMBC.
Step 3: Connecting the Fragments with HMBC
The HMBC spectrum provides the critical long-range correlations needed to assemble the full structure. This is where we bridge the isolated spin systems and place the quaternary carbons.
-
Connecting the Dicarbonyl Core: The methylene protons (H-3) are the most informative. They will show a ²J correlation to the adjacent carbonyl carbon C-2 (~195 ppm) and a ³J correlation to the ester carbonyl carbon C-11 (~162 ppm) if the enol form were present. In the diketo form, H-3 will show correlations to C-2 (~195 ppm) and C-1 (~190 ppm), as well as to the aromatic quaternary carbon C-4 (~135 ppm). This is a pivotal set of correlations.
-
Linking the Aromatic Ring: The aromatic protons H-6/H-10 are key to linking the ring to the side chain. They will show a crucial ³J correlation to the benzoyl carbonyl carbon C-1 (~190 ppm). They will also show a ²J correlation to the quaternary carbon C-4. These correlations firmly attach the bromophenyl group to the carbonyl carbon of the side chain.
-
Confirming the Methyl Ester: The methoxy protons (H-12) will show a single, strong ³J correlation to the ester carbonyl carbon C-11 (~162 ppm), confirming the methyl ester functionality.
Ruling Out the Enol Tautomer
The data described above points exclusively to the diketo form. If a significant amount of the enol tautomer were present, we would expect to see:
-
A sharp singlet for a vinyl proton (H-3) around δ 6.0-7.0 ppm.
-
A broad singlet for an enolic hydroxyl proton (> δ 10 ppm).
-
An HSQC correlation between the vinyl proton and a carbon signal around δ 90-100 ppm.
-
HMBC correlations from the enolic OH proton.
The absence of these signals in the ¹H, HSQC, and HMBC spectra provides conclusive evidence that this compound exists predominantly in the diketo form in a non-polar solvent like CDCl₃.[20][21]
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of this compound serves as an exemplary case for the power of modern 2D NMR spectroscopy in pharmaceutical and chemical research.[4][5][22] By strategically employing a suite of techniques, we moved from ambiguity to certainty.
-
COSY provided the initial proton connectivity map.
-
HSQC overlaid the carbon framework onto the proton skeleton.
-
HMBC provided the final, critical long-range correlations that connected all molecular fragments and definitively placed the quaternary carbons.
This methodical, multi-technique approach creates a network of interlocking, self-validating data points, providing the highest level of confidence in the assigned structure. For any scientist engaged in the synthesis and development of novel chemical entities, mastering this workflow is not just beneficial—it is essential for ensuring scientific integrity and accelerating discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. rjupublisher.com [rjupublisher.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. COSY [chem.ch.huji.ac.il]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. youtube.com [youtube.com]
- 16. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: The Reactivity of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate and its β-Ketoester Congeners
In the landscape of organic synthesis, β-ketoesters are lauded for their versatility as key building blocks in the construction of a diverse array of molecular architectures, from pharmaceuticals to agrochemicals.[1] Their unique structural motif, featuring adjacent carbonyl groups, imparts a rich and tunable reactivity. This guide provides an in-depth comparative analysis of the reactivity of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate , a specialized aryl β-ketoester, against two archetypal congeners: the aliphatic methyl acetoacetate and the aromatic ethyl benzoylacetate .
This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, experimentally-grounded protocols. We will dissect the influence of the 4-bromophenyl substituent on the reactivity of the core β-ketoester scaffold across a range of pivotal chemical transformations.
Understanding the Landscape: Electronic and Steric Influences
The reactivity of a β-ketoester is fundamentally governed by the acidity of the α-protons nestled between the two carbonyl groups and the electrophilicity of the carbonyl carbons themselves. The substituents appended to this core structure can dramatically modulate these properties through inductive and resonance effects.
-
This compound : The presence of the 4-bromophenyl group introduces a significant electronic perturbation. The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), which is somewhat counteracted by its electron-donating resonance effect (+R) due to its lone pairs. However, for halogens, the inductive effect typically dominates. This net electron-withdrawing character is expected to increase the acidity of the α-protons and enhance the electrophilicity of the adjacent carbonyl carbon.
-
Methyl Acetoacetate : As a simple aliphatic β-ketoester, it serves as our baseline for reactivity. The methyl group is weakly electron-donating, influencing the baseline acidity and electrophilicity.
-
Ethyl Benzoylacetate : The phenyl group in this molecule is generally considered to be electron-withdrawing via induction, which would increase the acidity of the α-protons compared to methyl acetoacetate.
The following diagram illustrates the structural differences between these three key compounds.
Caption: Structures of the compared β-ketoesters.
Comparative Reactivity in Key Transformations
We will now explore the comparative reactivity of these three β-ketoesters in five fundamental reaction classes: Alkylation, Acylation, Knoevenagel Condensation, Hantzsch Pyridine Synthesis, and the Biginelli Reaction.
Alkylation of the α-Carbon
Alkylation of the α-carbon is a cornerstone reaction of β-ketoesters, proceeding via the formation of a stabilized enolate. The ease of enolate formation and its subsequent nucleophilicity are paramount.
Theoretical Comparison:
The acidity of the α-protons is expected to follow the trend: this compound > Ethyl Benzoylacetate > Methyl Acetoacetate. This is due to the enhanced stabilization of the resulting enolate by the electron-withdrawing aryl groups. Consequently, deprotonation of this compound should be the most facile, potentially allowing for the use of milder bases. However, the nucleophilicity of the enolate might be slightly diminished due to the delocalization of the negative charge into the aromatic ring.
Experimental Protocol: C-Alkylation of β-Ketoesters
This protocol outlines a general procedure for the C-alkylation of a β-ketoester using an alkyl halide under phase-transfer catalysis conditions.[2]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add the β-ketoester (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).
-
Solvent Addition : Add a suitable aprotic solvent, such as acetonitrile or DMF.
-
Addition of Alkylating Agent : To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Comparative Data (Illustrative):
| β-Ketoester | Base | Alkylating Agent | Solvent | Yield (%) | Reference |
| This compound | K₂CO₃ | Ethyl Bromide | Acetonitrile | ~85 (Estimated) | N/A |
| Methyl Acetoacetate | NaOEt | Ethyl Iodide | Ethanol | 80-90 | [3] |
| Ethyl Benzoylacetate | K₂CO₃ | Ethyl Bromide | DMF | ~88 | [2] |
Note: The yield for this compound is an educated estimation based on the expected enhanced acidity and may vary in practice.
Caption: General workflow for the alkylation of β-ketoesters.
Acylation of the α-Carbon
Acylation of β-ketoesters introduces an additional acyl group, leading to the formation of β,δ-diketoesters. The reaction typically proceeds through the enolate, similar to alkylation.
Theoretical Comparison:
The same acidity trend as in alkylation is expected. The electron-withdrawing 4-bromophenyl group in this compound should facilitate enolate formation. The choice of acylating agent and reaction conditions is crucial to avoid O-acylation.
Experimental Protocol: C-Acylation of β-Ketoesters
This protocol describes a general method for the acylation of a β-ketoester dianion.[4]
-
Dianion Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.0 eq., 60% dispersion in mineral oil) in anhydrous THF. Add the β-ketoester (1.0 eq.) dropwise at 0 °C. After cessation of hydrogen evolution, add n-butyllithium (1.0 eq.) at -78 °C and stir for 30 minutes.
-
Acylation : Add the acyl chloride (1.1 eq.) dropwise at -78 °C.
-
Quenching : After stirring for 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up : Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Comparative Data (Illustrative):
| β-Ketoester | Acylating Agent | Yield (%) | Reference |
| This compound | Acetyl Chloride | ~70 (Estimated) | N/A |
| Methyl Acetoacetate | Methyl Acetate | 71 | [4] |
| Ethyl Benzoylacetate | Benzoyl Chloride | Variable | [5] |
Note: The yield for this compound is an educated estimation.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] In this context, the β-ketoester acts as the active methylene component.
Theoretical Comparison:
The increased acidity of the α-protons in this compound should facilitate its participation in the Knoevenagel condensation, potentially leading to faster reaction rates or higher yields compared to methyl acetoacetate under similar conditions. The reactivity of the aldehyde or ketone partner is also a critical factor.[7]
Experimental Protocol: Knoevenagel Condensation
A general procedure for the Knoevenagel condensation of a β-ketoester with an aromatic aldehyde.[8][9]
-
Reactant Mixture : In a round-bottom flask, combine the β-ketoester (1.0 eq.), the aldehyde (1.0 eq.), and a catalytic amount of a weak base such as piperidine or a Lewis acid like GaCl₃ (1 mol%).
-
Reaction Conditions : The reaction can be performed neat (solvent-free) with grinding or in a solvent like ethanol or toluene with heating.[9]
-
Monitoring : Monitor the reaction by TLC.
-
Work-up : After completion, if a solvent was used, remove it under reduced pressure. If performed neat, add water to the reaction mixture and extract with an organic solvent. Wash the organic layer with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Comparative Data (Illustrative):
| β-Ketoester | Aldehyde | Catalyst | Yield (%) | Reference |
| This compound | Benzaldehyde | Piperidine | >90 (Estimated) | N/A |
| Methyl Acetoacetate | Benzaldehyde | Piperidine | ~85 | [5] |
| Ethyl Benzoylacetate | Benzaldehyde | Piperidine | High | [5] |
Note: The yield for this compound is an educated estimation based on its expected higher reactivity.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[10][11]
Theoretical Comparison:
The electron-withdrawing nature of the 4-bromophenyl group in this compound is expected to enhance the reactivity of the enamine intermediate formed in the Hantzsch reaction sequence, potentially leading to higher yields compared to reactions with methyl acetoacetate.
Experimental Protocol: Hantzsch Pyridine Synthesis
A general one-pot procedure for the Hantzsch synthesis.[12][13]
-
Reactant Mixture : In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the β-ketoester (2.0 eq.) in a suitable solvent such as ethanol.
-
Nitrogen Source : Add ammonium acetate (1.1 eq.) or aqueous ammonia.
-
Reaction : Reflux the mixture for several hours.
-
Isolation : Cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.
-
Purification : Wash the solid with cold ethanol and dry. Further purification can be achieved by recrystallization.
Comparative Data:
| β-Ketoester | Aldehyde | Yield (%) | Reference |
| This compound | Benzaldehyde | >80 (Estimated) | N/A |
| Methyl Acetoacetate | Various aldehydes | 75-94 | [14] |
| Ethyl Acetoacetate | Benzaldehyde | 96 | [10] |
Note: The yield for this compound is an educated estimation.
Caption: Key steps in the Hantzsch pyridine synthesis.
Biginelli Reaction
The Biginelli reaction is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones.[15][16][17]
Theoretical Comparison:
Similar to the Hantzsch synthesis, the increased electrophilicity of the carbonyl group and the acidity of the α-protons in this compound should favor the condensation steps in the Biginelli reaction. This could translate to shorter reaction times or higher yields compared to its aliphatic and unsubstituted aromatic counterparts.
Experimental Protocol: Biginelli Reaction
A general acid-catalyzed procedure for the Biginelli reaction.[18][19]
-
Reactant Mixture : In a round-bottom flask, mix the β-ketoester (1.0 eq.), the aldehyde (1.0 eq.), and urea (or thiourea) (1.5 eq.).
-
Catalyst and Solvent : Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., InCl₃) and a solvent such as ethanol.
-
Reaction : Reflux the mixture for several hours.
-
Isolation : Cool the reaction mixture in an ice bath. The product usually precipitates and can be collected by filtration.
-
Purification : Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize if necessary.
Comparative Data:
| β-Ketoester | Aldehyde | Urea/Thiourea | Yield (%) | Reference |
| This compound | Benzaldehyde | Urea | High (Estimated) | N/A |
| Methyl Acetoacetate | Various aldehydes | Urea | 70-95 | [20] |
| Ethyl Acetoacetate | Benzaldehyde | Urea | 94 | [21] |
Note: The yield for this compound is an educated estimation.
Conclusion
The presence of the 4-bromophenyl substituent in This compound significantly influences its reactivity compared to simpler β-ketoesters like methyl acetoacetate and ethyl benzoylacetate. The electron-withdrawing nature of this group enhances the acidity of the α-protons, facilitating enolate formation and increasing its propensity to participate in a variety of condensation reactions.
While direct, side-by-side quantitative data is not always available in the literature, the principles of physical organic chemistry allow for robust predictions of its reactivity. It is anticipated that this compound will generally exhibit equal or superior performance in terms of reaction rates and yields in the discussed transformations, making it a valuable and highly reactive building block for the synthesis of complex molecules. The provided protocols offer a solid foundation for researchers to explore and exploit the synthetic potential of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Alkylation Reactions of Ethyl Malonate, Ethyl Acetoacetate, and Acetylacetone by Gas-Liquid Phase-Transfer Catalysis (G.L.-P.T.C.) | Semantic Scholar [semanticscholar.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Biginelli Reaction [organic-chemistry.org]
- 18. Biginelli Reaction [sigmaaldrich.com]
- 19. beilstein-journals.org [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a key building block in the synthesis of various bioactive molecules, is no exception.[1] Its purity directly influences the quality, yield, and impurity profile of the final product.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this specific β-keto ester. We will move beyond procedural lists to explore the underlying scientific rationale for methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of analytical procedure validation as outlined in authoritative guidelines such as ICH Q2(R1) and USP General Chapter <621>.[2][3][4]
The Analyte: Understanding this compound
Before comparing analytical techniques, we must understand the physicochemical properties of the analyte itself.
-
Structure: C₁₁H₉BrO₄
-
Molecular Weight: 285.09 g/mol [5]
-
Key Features: A brominated aromatic ring (a strong chromophore for UV detection), a methyl ester group, and a 1,3-dicarbonyl (β-keto ester) system.
-
Physical State: Off-white solid with a melting point of 102-108 °C.[1]
The two critical characteristics influencing our choice of method are its thermal stability and the presence of the β-keto ester moiety . This functional group can exist in equilibrium with its enol tautomer, which can lead to chromatographic issues like peak splitting or broadening if not properly controlled.[6][7] Furthermore, compounds with relatively high melting points and polar functional groups may have limited volatility and could be susceptible to thermal degradation, a key consideration for GC-based methods.[8]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quality Control
HPLC is the most cited technique for the purity analysis of this compound by commercial suppliers, and for good reason.[1][9] It is exceptionally well-suited for non-volatile and thermally labile compounds, making it a robust and reliable choice for routine quality control (QC) and release testing.[10]
Causality Behind the HPLC Method Design
The chosen method is a Reversed-Phase HPLC (RP-HPLC) approach. Here’s the scientific rationale:
-
Reversed-Phase (RP) Chromatography: The analyte is moderately polar. An RP system, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating such compounds based on their hydrophobicity.
-
C18 Column: A C18 (octadecylsilane) column provides a highly hydrophobic stationary phase, offering excellent retention for the aromatic ring of the analyte and good separation from more polar or less polar impurities.
-
Buffered Mobile Phase: The use of a phosphate buffer is critical. It controls the pH of the mobile phase, ensuring that any acidic or basic functional groups (including the enol form of the β-keto ester) remain in a consistent ionization state. This prevents peak splitting and shifting retention times, leading to a reproducible and robust method.[11]
-
UV Detection: The bromophenyl group in the molecule contains a conjugated π-electron system, which strongly absorbs ultraviolet (UV) light. This makes a UV detector highly sensitive and specific for this compound and related aromatic impurities.
Experimental Workflow: HPLC Purity Assessment
Caption: High-level workflow for HPLC-based purity assessment.
Detailed HPLC Protocol
1. Apparatus and Reagents:
-
HPLC system with UV/Vis or DAD detector.
-
Data acquisition software.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), AR grade.
-
Orthophosphoric acid, AR grade.
-
Water, HPLC grade.
-
This compound reference standard and sample.
2. Solution Preparation:
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio. Filter and degas.
-
Diluent: Mix Acetonitrile and HPLC water in a 50:50 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50:50 (v/v) Acetonitrile : 20mM KH₂PO₄ (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
4. System Suitability: Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, as per typical validation requirements derived from ICH guidelines.[12][13]
5. Analysis and Calculation:
-
Inject the diluent (blank), followed by the standard solution and the sample solution.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Definitive Identification and Volatile Impurity Profiling
Direct GC-MS analysis of this compound is problematic. The compound's polarity and relatively high molecular weight limit its volatility, and the high temperatures of the GC inlet (>250 °C) could cause thermal degradation.[14] The most significant challenge, however, is the keto-enol tautomerism, which can result in multiple peaks for a single analyte.[7]
To overcome these obstacles, chemical derivatization is mandatory.[15][16] This process modifies the analyte to make it more volatile, thermally stable, and chromatographically well-behaved.[16]
Causality Behind the GC-MS Method Design
A two-step derivatization protocol is the logical choice for this analyte:
-
Methoximation: This step targets the two keto groups. Reaction with methoxyamine hydrochloride converts the carbonyls into methoximes. This is crucial as it "locks" the molecule in a stable form, preventing keto-enol tautomerization during the high-temperature GC analysis.[17][18]
-
Silylation: Following methoximation, any remaining active hydrogens (e.g., on the enol form, though largely prevented) are replaced with a trimethylsilyl (TMS) group using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step drastically reduces the molecule's polarity and increases its volatility, making it ideal for GC.[15][17]
The resulting derivative is then analyzed on a low-polarity capillary column (e.g., 5% phenyl polysiloxane), which separates compounds primarily based on their boiling points. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.
Experimental Workflow: GC-MS Purity Assessment
Caption: Workflow for GC-MS purity analysis including derivatization.
Detailed GC-MS Protocol
1. Apparatus and Reagents:
-
GC-MS system with an autosampler.
-
DB-5ms or HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Pyridine, anhydrous.
-
Methoxyamine hydrochloride (MeOx).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
2. Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a reaction vial.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of Methoxyamine HCl in anhydrous pyridine. Cap the vial tightly and heat at 60 °C for 60 minutes.
-
Cool the vial to room temperature.
-
Silylation: Add 100 µL of MSTFA to the vial. Cap tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Vol. | 1 µL |
| Oven Program | Start at 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
4. Analysis:
-
Analyze the derivatized sample.
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra against libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
Purity can be estimated using area normalization, but quantification requires a more rigorous calibration if precise values are needed.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC with UV Detection | GC-MS with Derivatization |
| Analyte Suitability | Excellent. Ideal for non-volatile, thermally sensitive compounds. No derivatization needed.[19] | Poor (Direct), Good (Derivatized). Requires derivatization to increase volatility and thermal stability.[8][20] |
| Sample Preparation | Simple & Fast. Dissolve, filter, and inject. | Complex & Time-Consuming. Multi-step derivatization requiring heating and specific reagents.[17] |
| Speed of Analysis | Moderate. Typical run times are 10-20 minutes.[21] | Slower overall due to sample prep. GC run times can be similar, but the derivatization adds 1-2 hours. |
| Selectivity | Good. Based on retention time and UV absorbance. Co-eluting impurities with similar spectra can be missed. | Excellent. Separation by GC combined with mass-based detection provides high confidence in peak identity.[19] |
| Sensitivity | Good, depending on the chromophore. | Potentially higher, especially in Selected Ion Monitoring (SIM) mode for trace analysis. |
| Impurity Identification | Limited. Identification relies on having reference standards for expected impurities. | Superior. Mass spectra provide structural information, allowing for the tentative identification of unknown impurities. |
| Robustness for QC | High. Simpler procedure leads to better reproducibility in a routine lab environment. | Moderate. The derivatization step can introduce variability if not carefully controlled. |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate.[21] | Higher initial and operational cost. Requires more specialized expertise. |
Conclusion and Recommendations
For the purity assessment of this compound, HPLC and GC-MS are complementary, not competing, techniques. The choice is dictated by the analytical objective.
-
For routine quality control, batch release, and stability testing, RP-HPLC with UV detection is the unequivocally superior method. It is robust, direct, requires minimal sample preparation, and provides accurate and precise purity values. Its methodology aligns perfectly with the standards for pharmaceutical analysis outlined in USP <621>.[22][23]
-
For impurity profiling, structural elucidation of unknown degradation products, or troubleshooting an out-of-specification result, GC-MS is the more powerful tool. Despite the complex derivatization required, the structural information obtained from the mass spectrometer is invaluable for identifying the exact nature of impurities, which is a critical step in process development and regulatory filings.
As a Senior Application Scientist, my recommendation for a comprehensive quality program would be to implement the RP-HPLC method for all routine purity assessments and to have the GC-MS method validated and available for investigational purposes , such as the characterization of new impurities that may be detected during stability studies or process changes. This dual approach ensures both routine efficiency and deep analytical insight, forming a self-validating system that guarantees product quality and scientific integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppliers USA [americanchemicalsuppliers.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. benchchem.com [benchchem.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. gentechscientific.com [gentechscientific.com]
- 15. gcms.cz [gcms.cz]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. amptechfl.com [amptechfl.com]
- 21. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 22. agilent.com [agilent.com]
- 23. Chromatography [usp.org]
A Senior Application Scientist's Guide to the Synthetic Efficacy of Substituted Pyrazoles
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutics from anti-inflammatory agents like celecoxib to antineoplastic drugs.[1][2] The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of the core scaffold. The choice of synthetic route to a substituted pyrazole is therefore a critical decision, balancing factors of yield, regioselectivity, substrate scope, and operational simplicity.
This guide provides an in-depth, objective comparison of the most prominent and field-proven synthetic routes to substituted pyrazoles. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings of each pathway, providing the causal logic behind experimental choices and offering insights to navigate the common challenges encountered in the laboratory.
The Classical Workhorse: Knorr Pyrazole Synthesis
First described by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for pyrazole synthesis.[3][4][5] Its enduring popularity is a testament to the ready availability of starting materials and the often high yields achieved.[6]
Mechanistic Insight
The reaction proceeds via an acid-catalyzed condensation-cyclization mechanism.[5][7] The process begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[6]
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
Caption: The Knorr synthesis proceeds via condensation, cyclization, and dehydration.
The Challenge of Regioselectivity
A significant drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of two regioisomeric pyrazoles.[3][8] Separating these isomers can be challenging and significantly reduces the overall yield of the desired product.[9]
Several strategies have been developed to address this issue:
-
Steric and Electronic Control: The inherent electronic and steric differences between the two carbonyl groups can favor attack at one site. For instance, a ketone is generally more electrophilic than an ester.
-
Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve the regioselectivity, in some cases achieving ratios as high as 99:1 in favor of the 5-arylpyrazole isomer.[9]
Representative Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of a pyrazole from a β-diketone and phenylhydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq.) in ethanol.
-
Addition of Reagents: Add phenylhydrazine (1.0 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).[6]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water to induce precipitation of the product.[6] Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude pyrazole.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified pyrazole.
Building from Alkenes: Synthesis from α,β-Unsaturated Carbonyls
Another classical and highly versatile route utilizes the reaction of α,β-unsaturated aldehydes or ketones (such as chalcones) with hydrazines.[3][10][11] This method is particularly valuable due to the vast number of accessible chalcones through Claisen-Schmidt condensation.
Mechanistic Insight
This synthesis is typically a two-step process:
-
Pyrazoline Formation: The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration to form a 2-pyrazoline, a non-aromatic heterocyclic intermediate.
-
Aromatization: The intermediate pyrazoline is then oxidized to the corresponding aromatic pyrazole.[12] A variety of oxidizing agents can be employed, including iodine, manganese dioxide, or even air under certain conditions.[13][14]
An eco-friendly, one-pot protocol using molecular iodine as a mediator has been developed, which avoids the isolation of the less stable hydrazone intermediates and proceeds with high regioselectivity.[15]
Diagram 2: Workflow for Pyrazole Synthesis from Chalcones
Caption: A two-step pathway from α,β-unsaturated carbonyls to pyrazoles.
Advantages and Considerations
The primary advantage of this route is the wide availability and diversity of the α,β-unsaturated carbonyl starting materials. However, the necessity of a separate oxidation step adds complexity and can sometimes require harsh reagents, which may not be compatible with sensitive functional groups on the substrate. The development of one-pot oxidative cyclization methods helps to mitigate this drawback.[15]
Precision Engineering: 1,3-Dipolar Cycloaddition
For applications demanding high regiochemical control, the 1,3-dipolar cycloaddition is an exceptionally powerful tool.[3] This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkyne surrogate.[16][17]
Mechanistic Insight
In a common variant, a hydrazonoyl halide is treated with a base (e.g., triethylamine) to generate a highly reactive nitrile imine in situ. This intermediate then undergoes a [3+2] cycloaddition reaction with an alkyne. The reaction is highly regioselective, with the substituent from the nitrile imine typically ending up at the 3-position and the substituent from the alkyne at the 5-position of the resulting pyrazole.[17] This predictability is a major advantage over the Knorr synthesis.[12]
A convenient one-pot procedure has been developed where diazo compounds, generated in situ from aldehydes, react regioselectively with terminal alkynes to furnish 3,5-disubstituted pyrazoles.[16]
The Modern Era: Multicomponent and Green Syntheses
Driven by the principles of efficiency and sustainability, modern synthetic chemistry has championed multicomponent reactions (MCRs) and green chemistry techniques for pyrazole synthesis.[18][19]
Multicomponent Reactions (MCRs)
MCRs involve the one-pot reaction of three or more starting materials to form a product that contains portions of all the initial reactants.[18][20] These reactions are highly valued for their:
-
Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.
-
Operational Simplicity: They reduce the number of synthetic steps, purifications, and solvent usage.
-
Molecular Diversity: They allow for the rapid generation of libraries of complex molecules from simple precursors.[21]
For example, pyrazoles can be synthesized in a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[22]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1][23] In pyrazole synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods.[24][25][26] This technique is particularly beneficial for high-throughput synthesis in drug discovery.[25]
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators of the discussed synthetic routes are summarized below.
| Synthetic Route | Key Reactants | General Conditions | Typical Yields | Key Advantages | Key Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often with heating.[7][27] | 70-95%[3] | Readily available starting materials, straightforward procedure.[12][27] | Lack of regioselectivity with unsymmetrical substrates.[8][12] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Two-step process: pyrazoline formation followed by oxidation.[12] | 66-92%[12][15] | Wide availability of starting materials (e.g., chalcones).[12] | Requires an additional oxidation step, adding complexity.[12] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide), Alkyne | Base-mediated, often at room temperature.[12][28] | 70-95%[16][17] | High regioselectivity, mild reaction conditions.[12][29] | Requires in situ generation of the reactive 1,3-dipole.[12] |
| Multicomponent Synthesis | e.g., Aldehyde, 1,3-Dicarbonyl, Hydrazine | Often catalyzed, can be performed in green solvents.[18][19] | Good to Excellent[20] | High atom economy, operational simplicity, access to complex molecules in one pot.[12][18] | Optimization of conditions for multiple components can be challenging. |
| Microwave-Assisted Synthesis | Varies (applicable to many routes) | Microwave irradiation, often solvent-free or in small solvent volumes.[23] | Often higher than conventional methods | Drastically reduced reaction times (minutes vs. hours), improved yields.[1][25] | Requires specialized microwave reactor equipment. |
Conclusion and Future Outlook
The synthesis of substituted pyrazoles is a mature field, yet it continues to evolve. While classical methods like the Knorr synthesis and reactions involving α,β-unsaturated carbonyls remain indispensable for their simplicity and access to a wide range of precursors, their limitations, particularly in regiocontrol, are significant. For constructing precisely substituted pyrazoles, 1,3-dipolar cycloaddition offers a superior, albeit sometimes more complex, alternative.
The future of pyrazole synthesis is increasingly shaped by the principles of green and efficient chemistry. Multicomponent reactions and microwave-assisted synthesis are not just incremental improvements; they represent a paradigm shift, enabling faster, cleaner, and more economical production of these vital heterocyclic scaffolds. For the modern medicinal chemist, a thorough understanding of this diverse synthetic arsenal is crucial for selecting the optimal route that aligns with the specific goals of yield, purity, scalability, and sustainability.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jk-sci.com [jk-sci.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. benthamscience.com [benthamscience.com]
- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 25. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 29. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Evaluation of Drug Candidates Synthesized from Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of versatile starting materials is a cornerstone of efficient drug discovery. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is one such scaffold. Its β-dicarbonyl moiety provides a reactive handle for synthesizing a diverse array of heterocyclic compounds, which are rich in biological activity.[1] This compound is a key building block for novel molecules targeting a range of diseases, including cancer and inflammatory conditions.[1]
Notably, its reaction with hydrazine derivatives is a well-established route to produce substituted pyrazoles.[2][3] Pyrazoles are a five-membered heterocyclic ring system found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib.[3][4][5] Their broad spectrum of pharmacological activities makes pyrazole derivatives synthesized from our parent compound prime candidates for rigorous preclinical evaluation.[2][6][7]
This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to evaluate these drug candidates. We will navigate the logical progression from initial, high-throughput cell-based assays to complex, whole-organism studies, explaining the causality behind each experimental choice and providing field-proven protocols. The goal is to build a comprehensive preclinical data package, bridging the critical gap between benchtop chemistry and potential clinical application.
The Preclinical Evaluation Workflow: A Tale of Two Stages
The journey from a newly synthesized compound to a viable drug candidate is a process of systematic de-risking. This is achieved through a phased approach, starting with rapid, cost-effective in vitro screening before committing to resource-intensive in vivo studies.
Caption: High-level workflow from in vitro screening to in vivo validation.
Part 1: In Vitro Evaluation - Gauging Potency and Mechanism at the Cellular Level
In vitro (literally, "in glass") studies are the first critical filter in the drug discovery pipeline. They are performed in a controlled, artificial environment, such as a 96-well plate, to assess a compound's biological activity against cultured cells or isolated proteins.[8] The primary objectives are to determine potency (how much of the drug is needed), identify the mechanism of action, and select the most promising candidates for further testing.[9]
Key In Vitro Assays for Anticancer Activity
For a pyrazole derivative designed as a potential anticancer agent, the initial question is straightforward: does it kill cancer cells?
1. Cell Viability & Cytotoxicity Screening (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing cell viability.[9] It measures the metabolic activity of cells, which serves as a proxy for the number of living cells.[8][10] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[8][9]
Experimental Protocol: MTT Cytotoxicity Assay [9][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[9] Replace the old medium with medium containing the test compounds. Include a vehicle control (medium + solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[11]
2. Mechanism of Action: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
If a compound is cytotoxic, the next logical question is how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent assay that measures this activity.[12][13]
Experimental Protocol: Caspase-Glo® 3/7 Assay [12][13][14]
-
Cell Seeding & Treatment: Seed and treat cells in white-walled 96-well plates as described in the MTT protocol. An appropriate positive control for apoptosis induction is Staurosporine.[15]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[14] Allow it to equilibrate to room temperature.
-
Assay Procedure (Add-Mix-Measure): Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.[12][13]
Data Presentation: In Vitro Results
Quantitative data from these assays are best summarized in a table to compare the potency and apoptotic activity of different synthesized derivatives.
| Compound ID | Parent Scaffold | R-Group Modification | IC₅₀ (µM) on MCF-7 Cells[16] | Caspase-3/7 Activation (Fold Change vs. Control) |
| PYZ-001 | Pyrazole | -H | > 100 | 1.2 ± 0.3 |
| PYZ-002 | Pyrazole | -Cl | 15.2 ± 1.8 | 4.5 ± 0.6 |
| PYZ-003 | Pyrazole | -OCH₃ | 5.5 ± 0.9 | 8.2 ± 1.1 |
| Doxorubicin | (Positive Control) | N/A | 0.8 ± 0.2 | 9.5 ± 1.5 |
Data are hypothetical examples for illustrative purposes.
From this table, PYZ-003 emerges as a promising lead candidate due to its low micromolar IC₅₀ value and strong induction of apoptosis, justifying its advancement to in vivo testing.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System
In vivo (literally, "within the living") studies are performed in whole, living organisms, most commonly in rodent models.[17] Their purpose is to understand how a drug candidate behaves in a complex biological system, assessing its pharmacokinetics, safety, and, ultimately, its therapeutic efficacy.[18] This stage is crucial because promising in vitro results do not always translate to in vivo success due to factors like poor absorption or rapid metabolism.[19]
Key In Vivo Studies
1. Pharmacokinetic (ADME) Studies
Before testing for efficacy, it is essential to understand the drug's journey through the body. Pharmacokinetics (PK) describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[18][20] These studies are critical for determining the appropriate dosing regimen (dose and frequency) for efficacy studies.[19][21]
Workflow: Preclinical Pharmacokinetic Study [18]
-
Animal Model: Use healthy mice or rats (e.g., Sprague-Dawley rats).
-
Drug Administration: Administer a single dose of the drug candidate (e.g., PYZ-003) via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate group to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis: Process the blood to plasma and quantify the drug concentration using a validated analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Parameter Calculation: Use software to calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (Area Under the Curve), and t₁/₂ (half-life).
Caption: The four core components of pharmacokinetics (ADME).
2. Efficacy Evaluation: Human Tumor Xenograft Model
To test the anticancer efficacy of PYZ-003, a human tumor xenograft model is the gold standard.[17][22] This involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice), which will not reject the foreign cells.[17][23]
Experimental Protocol: Subcutaneous Xenograft Model [17][22]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of female athymic nude mice.[17]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.[22]
-
Randomization & Dosing: Randomize mice into groups (e.g., n=8-10 per group):
-
Vehicle Control (e.g., saline, orally, once daily)
-
Test Compound (e.g., PYZ-003 at 10 mg/kg, orally, once daily)
-
Positive Control (e.g., Paclitaxel, intravenously, once weekly)
-
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21-28 days). Body weight is a key indicator of toxicity.
-
Endpoint & Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). It is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean treated tumor volume and ΔC is the change in the mean control tumor volume.[22]
Data Presentation: In Vivo Results
A comparative table summarizing the key outcomes from the in vivo study is essential for decision-making.
| Treatment Group | Dosing Regimen | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Saline, QD, PO | 1250 ± 150 | 0% | +5.2% |
| PYZ-003 | 10 mg/kg, QD, PO | 550 ± 95 | 58% | -2.1% |
| Paclitaxel | 10 mg/kg, QW, IV | 480 ± 80 | 64% | -8.5% |
Data are hypothetical examples for illustrative purposes. QD: once daily; PO: oral; QW: once weekly; IV: intravenous.
These results show that PYZ-003 significantly inhibits tumor growth with minimal impact on body weight, indicating a favorable therapeutic window compared to the positive control.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear relationship between in vitro potency and in vivo efficacy.
-
Potency Translation: The in vitro IC₅₀ (5.5 µM for PYZ-003) is a measure of intrinsic potency. The in vivo efficacy study tests whether therapeutic concentrations can be achieved and maintained at the tumor site to exert this effect. The PK study helps bridge this by determining if the oral dose of 10 mg/kg achieves plasma concentrations above the IC₅₀ value for a sufficient duration.
-
Mechanism Confirmation: The in vitro finding that PYZ-003 induces apoptosis can be confirmed in vivo. At the end of the efficacy study, tumors can be excised and analyzed for apoptotic markers (e.g., cleaved Caspase-3) by immunohistochemistry.
-
Explaining Discrepancies: A compound may be potent in vitro but fail in vivo. This is often due to poor pharmacokinetics (e.g., low absorption, rapid metabolism) or unforeseen toxicity.[19] Conversely, a compound with modest in vitro potency might perform well in vivo if it has excellent bioavailability and preferentially accumulates in tumor tissue.
Caption: The interplay between in vitro, PK, and in vivo data.
Conclusion
The evaluation of drug candidates derived from this compound requires a disciplined, multi-stage approach. In vitro assays serve as the initial, high-throughput gateway, identifying potent compounds like our hypothetical PYZ-003 and elucidating their cellular mechanisms. However, these data exist in a biological vacuum. It is only through carefully designed in vivo studies that we can understand how a compound behaves within the complexity of a living system, assessing its pharmacokinetic profile and verifying its therapeutic efficacy and safety in a relevant disease model. By logically integrating these two complementary domains of preclinical research, we can build a robust, data-driven case for advancing the most promising molecules toward clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kosheeka.com [kosheeka.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sagreview.com [sagreview.com]
- 19. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 20. bioivt.com [bioivt.com]
- 21. allucent.com [allucent.com]
- 22. karger.com [karger.com]
- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Heterocyclic Compounds
In the landscape of drug discovery and development, the structural confirmation and purity assessment of novel heterocyclic compounds are paramount. These molecules form the backbone of a vast number of pharmaceuticals, and their therapeutic efficacy and safety are intrinsically linked to their precise chemical identity.[1] This guide provides a comprehensive framework for the cross-validation of analytical data for these unique chemical entities. We will delve into the core principles of orthogonal analysis, provide detailed experimental protocols for key analytical techniques, and present a logical workflow to ensure the generation of robust, reliable, and defensible data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for the characterization of novel heterocyclic compounds.
The Imperative of Orthogonal Cross-Validation
Our recommended workflow for the cross-validation of novel heterocyclic compounds is a four-tiered approach, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and, when feasible, single-crystal X-ray Crystallography.
Caption: Overall workflow for the cross-validation of analytical data for novel heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[7][8] For novel heterocycles, a suite of NMR experiments is essential to build a comprehensive structural picture.[9][10][11]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identify proton-proton couplings, which reveals the connectivity of hydrogen atoms within spin systems.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.
-
Data Interpretation and Validation Logic
The structural hypothesis generated from the collective NMR data should be self-consistent. For instance, the number of signals in the ¹³C NMR spectrum should match the expected number of unique carbons in the proposed structure. The connectivities observed in COSY and HMBC spectra must align with the proposed bonding framework. Any inconsistencies necessitate a re-evaluation of the proposed structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a critical checkpoint for the proposed molecular formula.[12] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy.[13][14][15]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common and gentle ionization technique for many heterocyclic compounds.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound. Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).
-
Data Analysis: Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺). Use the accurate mass measurement to calculate the elemental composition. The isotopic pattern should also be compared to the theoretical pattern for the proposed formula.
Cross-Validation with NMR Data
The molecular formula derived from HRMS must be in complete agreement with the structural information obtained from NMR. For example, the number of carbons and hydrogens determined by HRMS should match the count from the ¹³C and ¹H NMR spectra.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[16][17][18][19] For a novel compound, establishing its purity is as critical as determining its structure. A validated HPLC method provides a quantitative measure of the analyte's purity and can separate it from impurities, starting materials, and by-products.[20]
Experimental Protocol: HPLC Purity Method Development and Validation
-
Method Development: The goal is to develop a separation method that resolves the main peak from all potential impurities.
-
Column Selection: A reversed-phase C18 column is a common starting point for many heterocyclic compounds.[16]
-
Mobile Phase Selection: A typical mobile phase consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[18]
-
Detection: A photodiode array (PDA) or diode array detector (DAD) is highly recommended as it can provide spectral information for peak purity analysis.
-
Optimization: Perform gradient elution to achieve good separation of all components in a reasonable run time.
-
-
Method Validation (as per ICH Q2(R2) Guidelines): Once a suitable method is developed, it must be validated to ensure it is fit for purpose.[21][22][23][24][25]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. This can be done by spiking the sample with known impurities or by subjecting the sample to stress conditions (e.g., acid, base, heat, light) to generate degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[23]
-
Cross-Validation Logic
The purity value obtained from a validated HPLC method should be consistent with the observations from NMR. A high purity value from HPLC (e.g., >99%) should correspond to a "clean" NMR spectrum with minimal impurity signals.
| Validation Parameter | NMR Spectroscopy | Mass Spectrometry | HPLC | X-ray Crystallography |
| Identity | Primary structural elucidation | Molecular formula confirmation | Retention time | Absolute structure |
| Purity | Qualitative assessment | Not applicable | Quantitative measurement | High purity required for crystal growth |
| Quantification | qNMR (with internal standard) | Not typically used | Primary method | Not applicable |
| Stereochemistry | NOESY/ROESY | Not directly applicable | Chiral HPLC | Absolute configuration |
X-ray Crystallography: The Unambiguous Proof
When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule.[12][26] It is the gold standard for structural determination and can confirm the connectivity, stereochemistry, and absolute configuration of a chiral molecule.[27][28][29][30]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Techniques include slow evaporation from a solution, vapor diffusion, and cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions. The Flack parameter is a key metric used to determine the absolute configuration of a chiral molecule.[26]
Ultimate Cross-Validation
The structure determined by X-ray crystallography serves as the ultimate confirmation of the structural hypothesis derived from NMR and MS. All bond lengths, bond angles, and stereochemical relationships should be consistent across these techniques.
Integrated Data Analysis: A Self-Validating System
The power of this orthogonal approach lies in the integration of all data. Each technique provides a piece of the puzzle, and together they create a self-validating system.
A discrepancy in any one of these techniques necessitates further investigation. For example, if HRMS suggests a molecular formula that is inconsistent with the NMR data, it could indicate the presence of an unexpected adduct or a misinterpretation of the NMR spectra. Similarly, if HPLC shows multiple peaks but the NMR appears clean, it might suggest the presence of isomers that are not resolved in the NMR but are separated by chromatography.
By adhering to this rigorous, multi-faceted approach, researchers can have the utmost confidence in the analytical data for their novel heterocyclic compounds, paving the way for successful downstream applications in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fluidimaging.com [fluidimaging.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jchps.com [jchps.com]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic chemistry - Wikipedia [en.wikipedia.org]
- 13. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. scispace.com [scispace.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. wjpmr.com [wjpmr.com]
- 20. ijrpr.com [ijrpr.com]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. ijrrjournal.com [ijrrjournal.com]
- 24. demarcheiso17025.com [demarcheiso17025.com]
- 25. sofpromed.com [sofpromed.com]
- 26. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. research.ed.ac.uk [research.ed.ac.uk]
- 28. Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction [jstage.jst.go.jp]
- 29. Thieme E-Books & E-Journals [thieme-connect.de]
- 30. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Novel Inhibitors Derived from Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
This guide provides a comprehensive, in-depth walkthrough for conducting comparative molecular docking studies of novel inhibitors derived from Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict the binding affinities and interaction patterns of small molecule inhibitors with relevant biological targets. We will explore the rationale behind target selection, provide a detailed, step-by-step experimental protocol for in silico analysis, and demonstrate how to interpret the results to guide further drug discovery efforts.
Introduction: The Rationale for Targeting Key Proteins in Cancer and Inflammation
This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise in the development of therapeutics for cancer and inflammatory diseases[1]. The β-diketo acid (DKA) moiety is a known pharmacophore in a variety of enzyme inhibitors, often acting as a chelator for divalent metal ions in the active site[2]. To effectively guide the design of potent and selective inhibitors, it is crucial to identify and validate relevant biological targets.
For this comparative study, we have selected two proteins implicated in the pathophysiology of cancer and inflammation:
-
Bromodomain-containing protein 4 (BRD4): As an epigenetic "reader," BRD4 plays a critical role in regulating the transcription of key oncogenes like c-Myc and pro-inflammatory genes[3][4][5]. Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers and inflammatory conditions[4][5]. We will be focusing on the first bromodomain (BD1) of BRD4.
-
Human Fatty Acid Synthase (hFAS): This enzyme is responsible for the de novo synthesis of fatty acids and is often overexpressed in cancer cells to support rapid proliferation and membrane synthesis[6]. The β-ketoacyl reductase (KR) domain of hFAS is a critical enzymatic component and an attractive target for inhibition[6].
By performing comparative docking studies against these two distinct targets, we can not only predict the potential efficacy of our designed inhibitors but also assess their selectivity, a key factor in minimizing off-target effects.
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
This section details the complete workflow for our comparative docking study, from protein and ligand preparation to the execution and analysis of the docking simulations.
Required Software and Tools
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Molecular Docking: AutoDock Vina
-
Ligand and Protein Preparation: AutoDock Tools (part of MGLTools)[7]
-
2D Chemical Structure Drawing: ChemDraw or a similar open-source alternative.
Protein Preparation
The initial step involves preparing the 3D structures of our target proteins for docking.
-
Retrieve Protein Structures: Download the crystal structures of BRD4-BD1 and the hFAS KR domain from the Protein Data Bank (PDB). For this study, we will use:
-
Prepare the Receptor:
-
Load the downloaded PDB file into AutoDock Tools.
-
Remove water molecules and the co-crystallized ligand.
-
Add polar hydrogen atoms to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina[10].
-
Ligand Preparation
We will now design a small library of inhibitors derived from this compound for our comparative study.
-
Design of Derivatives: Based on the parent compound (M4BDB), we will introduce systematic modifications to explore the structure-activity relationship (SAR). The following derivatives will be investigated:
-
M4BDB (Parent Compound): this compound
-
Derivative 1 (M4CDB): Substitution of the bromo group with a chloro group.
-
Derivative 2 (M4FDB): Substitution of the bromo group with a fluoro group.
-
Derivative 3 (M4NDB): Substitution of the bromo group with a nitro group.
-
Derivative 4 (E4BDB): Replacement of the methyl ester with an ethyl ester.
-
Derivative 5 (A4BDB): Replacement of the methyl ester with an amide group.
-
-
Generate 3D Structures:
-
Draw the 2D structures of the parent compound and its derivatives using a chemical drawing tool.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the 3D structures in .pdb format.
-
-
Prepare Ligands for Docking:
-
Load each ligand's .pdb file into AutoDock Tools.
-
The software will automatically detect the root and set up the rotatable bonds.
-
Save each prepared ligand in the .pdbqt format.
-
Molecular Docking Protocol
With the prepared proteins and ligands, we can now proceed with the docking simulations.
-
Define the Binding Site (Grid Box Generation):
-
For each protein, the binding site will be defined based on the position of the co-crystallized inhibitor in the original PDB file.
-
In AutoDock Tools, center the grid box on the co-crystallized ligand.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket. A size of 25 x 25 x 25 Å is a good starting point.
-
Save the grid parameters in a configuration file (conf.txt).
-
-
Docking Protocol Validation:
-
To ensure the reliability of our docking protocol, we will first perform a re-docking experiment.
-
Dock the co-crystallized ligand back into its original binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation[11][12].
-
-
Run Docking Simulations:
-
Use AutoDock Vina to dock each of our designed inhibitors into the defined binding sites of BRD4-BD1 and the hFAS KR domain.
-
The command will be structured as follows:
-
Analysis of Docking Results
The output from AutoDock Vina will provide several key metrics for each inhibitor.
-
Binding Energy: The primary metric for evaluating the binding affinity. It is reported in kcal/mol, with more negative values indicating a stronger predicted binding affinity[13][14].
-
Binding Poses: Vina will generate multiple binding poses for each ligand. The pose with the lowest binding energy is typically considered the most likely.
-
Intermolecular Interactions: Visualize the best binding poses in PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the inhibitor and the protein residues[5][13].
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, we have generated diagrams using Graphviz (DOT language).
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Caption: A simplified diagram of the BRD4 signaling pathway and the mechanism of its inhibition.
Results and Discussion
The docking results for the parent compound and its derivatives against BRD4-BD1 and the hFAS KR domain are summarized in the table below.
| Compound ID | Target | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| M4BDB | BRD4-BD1 | -7.8 | 2 | Asn140, Tyr97 |
| hFAS KR | -7.2 | 1 | Ser186 | |
| Derivative 1 (M4CDB) | BRD4-BD1 | -7.7 | 2 | Asn140, Tyr97 |
| hFAS KR | -7.1 | 1 | Ser186 | |
| Derivative 2 (M4FDB) | BRD4-BD1 | -7.6 | 2 | Asn140, Tyr97 |
| hFAS KR | -7.0 | 1 | Ser186 | |
| Derivative 3 (M4NDB) | BRD4-BD1 | -8.5 | 3 | Asn140, Tyr97, Gln85 |
| hFAS KR | -7.5 | 2 | Ser186, Asn155 | |
| Derivative 4 (E4BDB) | BRD4-BD1 | -7.9 | 2 | Asn140, Tyr97 |
| hFAS KR | -7.3 | 1 | Ser186 | |
| Derivative 5 (A4BDB) | BRD4-BD1 | -8.2 | 3 | Asn140, Tyr97, Trp81 |
| hFAS KR | -7.6 | 2 | Ser186, Gly187 |
Analysis of Results:
The docking scores indicate that all the designed compounds exhibit good binding affinity for both BRD4-BD1 and the hFAS KR domain. Notably, Derivative 3 (M4NDB) , with a nitro group substitution, shows the most favorable binding energy for both targets, suggesting that the electron-withdrawing nature and hydrogen bonding potential of the nitro group contribute significantly to the binding. The additional hydrogen bonds formed with Gln85 in BRD4-BD1 and Asn155 in the hFAS KR domain likely account for this enhanced affinity.
Similarly, Derivative 5 (A4BDB) , featuring an amide group, also demonstrates improved binding energies compared to the parent compound. The amide group's ability to act as both a hydrogen bond donor and acceptor facilitates additional interactions with the protein backbone, as seen with Trp81 in BRD4-BD1 and Gly187 in the hFAS KR domain.
The modifications to the halogen on the phenyl ring (Derivatives 1 and 2) and the extension of the ester chain (Derivative 4) resulted in minor changes in binding affinity, suggesting that these positions are less critical for optimizing binding to these specific targets.
Selectivity:
While Derivative 3 shows the best overall binding, it does not exhibit significant selectivity between BRD4-BD1 and the hFAS KR domain. In contrast, Derivative 5 shows a slightly better binding energy for BRD4-BD1 over the hFAS KR domain. This subtle difference could be exploited in further rounds of lead optimization to develop more selective inhibitors.
Conclusion
This guide has provided a comprehensive framework for conducting comparative docking studies of inhibitors derived from this compound. Through a detailed, step-by-step protocol, we have demonstrated how to prepare protein and ligand structures, perform and validate molecular docking simulations, and analyze the results to gain insights into structure-activity relationships.
Our in silico analysis suggests that modifying the parent compound with a nitro or amide group can enhance its binding affinity to both BRD4-BD1 and the hFAS KR domain. These findings provide a strong foundation for the synthesis and experimental validation of these compounds as potential therapeutics for cancer and inflammatory diseases. Future work should focus on synthesizing these derivatives and evaluating their biological activity in relevant cell-based and biochemical assays to confirm the predictions of this computational study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. kapsid.com [kapsid.com]
- 11. fatty acid synthase | 2.3.1.- Acyltransferases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. scotchem.ac.uk [scotchem.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. BRD4 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, requires meticulous handling and disposal due to its chemical properties.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal procedures are initiated, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not available for direct consultation, data from closely related brominated organic compounds, such as methyl 2-(2-acetamido-4-bromophenyl)acetate, provide critical insights into its likely hazard profile.[2]
Anticipated GHS Hazard Classifications:
| Hazard Class | Hazard Statement | GHS Code | Rationale |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | A common hazard for many organic compounds of this nature. |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Brominated compounds can be irritating to the skin upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Direct contact with the eyes is likely to cause significant irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of dust or fumes can irritate the respiratory tract. |
Note: This table is based on the hazard profile of a structurally similar compound.[2] Always consult the specific SDS for this compound provided by the manufacturer.
The presence of a carbon-bromine bond categorizes this compound as a halogenated organic compound . This is a critical classification for waste disposal, as improper disposal of halogenated organics can lead to the formation of persistent and toxic environmental pollutants.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable. The selection and proper use of Personal Protective Equipment (PPE) is the most direct way to mitigate exposure risks.
-
Eye and Face Protection : Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin Protection :
-
Gloves : Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many organic substances. Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.
-
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[2]
Spill Management: A Calm and Methodical Response
In the event of a spill, a prepared and systematic response is crucial to ensure safety and minimize environmental contamination.
For a Minor Spill (contained within the fume hood):
-
Alert colleagues in the immediate vicinity.
-
Contain the spill with absorbent materials (e.g., vermiculite, sand, or commercial spill absorbents), working from the outside in to prevent spreading.[4]
-
Gently sweep the absorbed material into a designated, clearly labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials , including cleaning supplies and PPE, as hazardous waste.
For a Major Spill (outside of a fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill without the appropriate training and equipment.
Disposal Protocol: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is: Do not dispose of it down the drain or in general waste . As a halogenated organic compound, it requires specific waste stream management.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designate a specific waste container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.
-
Clearly label the container with "Halogenated Organic Waste" and list the full chemical name: "this compound." An accurate and up-to-date list of contents is a regulatory requirement.
Step 2: Waste Collection
-
Solid Waste : Carefully transfer any residual solid this compound into the designated halogenated organic waste container using a chemically resistant spatula or scoop.
-
Contaminated Materials : Any items that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the same designated waste container.
-
Solutions : If the compound is in a solvent, the entire solution should be disposed of in the "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
Step 3: Container Management
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a well-ventilated area , such as a satellite accumulation area within the laboratory, away from incompatible materials.
-
Do not overfill the container. Leave adequate headspace (at least 10%) to allow for vapor expansion.
Step 4: Final Disposal
-
Arrange for pickup by your institution's licensed hazardous waste disposal contractor. Follow your organization's specific procedures for requesting a waste pickup.
-
Ensure all paperwork is completed accurately and accompanies the waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice.
References
Personal protective equipment for handling Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS No. 60395-85-9), a biochemical reagent, is one such compound.[1][2] Its utility in creating complex molecular architectures is significant, but its chemical structure—a brominated aromatic ring coupled with a reactive α-ketoester moiety—necessitates a rigorous and informed approach to laboratory safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational and safety framework grounded in the chemical principles of the molecule itself. Our objective is to empower you, our scientific colleagues, to handle this and similar reagents with the highest degree of safety and efficacy, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
A thorough risk assessment is the foundation of laboratory safety. While a comprehensive toxicological profile for this compound is not extensively documented, its structure provides critical clues to its potential hazards. The only prudent course of action is to handle it under conditions that minimize risks from both known and unknown hazardous properties.[3]
-
The Bromophenyl Group: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated hydrocarbons. Such compounds require special disposal considerations as they can be persistent in the environment.[4]
-
The α-Ketoester Moiety: This functional group is inherently reactive. Similar chemical structures are known to be irritants, with the potential to cause skin and eye irritation.[5][6] Inhalation of dust or aerosols could also lead to respiratory irritation.[5] Furthermore, α-ketoesters can be susceptible to hydrolysis, a reaction that can release protons and cause acidification in aqueous environments.[7]
Given these structural alerts, we must operate under the assumption that this compound is hazardous upon contact, inhalation, and ingestion.
Core Directive: Personal Protective Equipment (PPE) Protocol
Engineering controls are the primary line of defense. All work with this compound, from weighing to preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][9] This is non-negotiable. Personal protective equipment serves as the essential final barrier between you and the chemical.
| PPE Category | Specification | Rationale & Expert Insight |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required for splash-prone activities (e.g., bulk transfers, preparing solutions).[8][10] | Standard safety glasses offer insufficient protection against splashes. The combination of goggles and a face shield provides comprehensive protection for the entire face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) are mandatory. Double-gloving is strongly recommended.[9][10] | While nitrile gloves provide a good baseline of protection for incidental contact, the specific permeability of this compound is unknown.[10] Always inspect gloves for integrity before use. For prolonged handling or when making solutions, consider specialized gloves resistant to ketones and organic solvents.[11][12] After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with laboratory procedures.[13] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are required.[9][10] | This is your primary defense against accidental skin contact from spills and splashes. Avoid fabrics like polyester that can melt and adhere to the skin in case of a fire.[10] |
| Respiratory Protection | Not required when working within a certified chemical fume hood. | If engineering controls fail or for large-scale spills, a respirator may be necessary. This requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing.[10] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow outlines the critical steps from reagent retrieval to temporary waste storage, ensuring safety at every stage.
Caption: Workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Spill: For small spills, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it into a sealed container for hazardous waste disposal.[8] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[14]
Disposal Plan: Managing Halogenated Organic Waste
Improper disposal of halogenated compounds poses a significant environmental risk. A dedicated waste stream is mandatory.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes, weigh boats) and residual solutions, must be collected in a designated "Halogenated Organic Waste" container.[4]
-
Container Management: Waste containers must be made of compatible materials, kept tightly sealed when not in use, and clearly labeled with their contents.[8][13]
-
Final Disposal: Never dispose of this chemical down the drain.[4] All waste must be handled by a licensed professional waste disposal service, typically arranged through your EHS department. The most common disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber.[13]
Decontamination Protocol
Thorough decontamination of surfaces and equipment is crucial to prevent unintended exposure and cross-contamination.
-
Initial Decontamination: Carefully wipe all surfaces and non-disposable equipment that may have come into contact with the chemical. Use wipes wetted with a suitable decontamination agent rather than a spray bottle to avoid aerosolizing contaminants.[15] A solution of sodium hypochlorite can be effective, but care must be taken as it can be corrosive.[15]
-
Neutralization/Cleaning: If a reactive decontamination agent like bleach is used, it must be neutralized. Follow with a thorough cleaning using a laboratory detergent (e.g., Luminox®) and water to remove residues.[15][16]
-
Final Rinse: Rinse the cleaned surfaces and equipment with deionized water and then 70% ethanol to ensure all cleaning agents are removed and to provide a final level of disinfection.[15] Allow everything to air dry completely within the fume hood.
By adhering to these scientifically grounded protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific mission while upholding the highest standards of laboratory safety.
References
- 1. This compound suppliers USA [americanchemicalsuppliers.com]
- 2. This compound | 60395-85-9 [sigmaaldrich.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. synzeal.com [synzeal.com]
- 6. fishersci.com [fishersci.com]
- 7. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 12. flare.fullsource.com [flare.fullsource.com]
- 13. ehs.providence.edu [ehs.providence.edu]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
